Product packaging for Tetrazolo[1,5-a]pyridin-8-amine(Cat. No.:CAS No. 73721-28-5)

Tetrazolo[1,5-a]pyridin-8-amine

Katalognummer: B1295927
CAS-Nummer: 73721-28-5
Molekulargewicht: 135.13 g/mol
InChI-Schlüssel: NZHYYAOTWXQBJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tetrazolo[1,5-a]pyridin-8-amine (CAS 73721-28-5) is a nitrogen-rich heterocyclic compound with the molecular formula C5H5N5 and a molecular weight of 135.13 g/mol . It belongs to the important class of tetrazolo[1,5-a]pyridine derivatives. While specific biological data for this amine derivative is not fully established in the searched literature, the tetrazolo[1,5-a]pyridine scaffold and its hybrids are recognized for their significant potential in pharmaceutical research . These compounds are frequently investigated as key pharmacophores in the discovery of new therapeutic agents. For instance, a novel tetrazole-1,8-naphthyridine-amide hybrid has demonstrated promising in silico activity as an inhibitor of several SARS-CoV-2 proteins and exhibited cytotoxicity against cancer cell lines, highlighting the value of such fused ring systems in developing treatments for infectious diseases and oncology . The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, often contributing to improved metabolic stability and enhanced binding affinity in drug molecules . As a research chemical, this compound serves as a versatile synthetic intermediate for constructing more complex molecular architectures. Researchers can utilize it in various synthetic transformations, including metal-catalyzed coupling reactions, to create libraries of compounds for high-throughput screening in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B1295927 Tetrazolo[1,5-a]pyridin-8-amine CAS No. 73721-28-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tetrazolo[1,5-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHYYAOTWXQBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287686
Record name tetrazolo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73721-28-5
Record name 73721-28-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrazolo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Tetrazolo[1,5-a]pyridin-8-amine from 2-Halopyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridine precursors. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the primary synthetic methodologies, presents quantitative data for various substrates, provides explicit experimental protocols, and visualizes the underlying chemical principles.

Core Synthetic Strategies

The synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines predominantly proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where an azide source displaces the halide, followed by an intramolecular cyclization. Two principal methods have proven effective: the use of trimethylsilyl azide (TMSN₃) with a fluoride source and the application of sodium azide (NaN₃).

The reaction is initiated by the attack of the azide nucleophile on the carbon atom bearing the halogen. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the pyridine ring, yielding a 2-azidopyridine intermediate. This intermediate exists in equilibrium with its cyclic tautomer, the more stable tetrazolo[1,5-a]pyridine. This ring-chain tautomerism is a key characteristic of this heterocyclic system.

Method 1: Trimethylsilyl Azide and Tetrabutylammonium Fluoride (TBAF)

A highly efficient method for the synthesis of tetrazolo[1,5-a]pyridines involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate (TBAF·xH₂O)[1][2]. This approach offers high yields and conversions under relatively mild conditions[1]. The fluoride ion is believed to act as a catalyst, activating the trimethylsilyl azide.

Method 2: Sodium Azide

The use of sodium azide is a more traditional and cost-effective method for this transformation. The reaction of 2-chloropyridines with sodium azide, typically in a polar aprotic solvent such as dimethylformamide (DMF), provides the corresponding tetrazolo[1,5-a]pyridines.

Data Presentation: Synthesis of Substituted Tetrazolo[1,5-a]pyridines

The following tables summarize the reaction conditions and yields for the synthesis of various substituted tetrazolo[1,5-a]pyridines from their corresponding 2-halopyridine precursors using the two primary methods.

Table 1: Synthesis using Trimethylsilyl Azide and TBAF [1]

2-Halopyridine SubstrateReaction Time (h)Temperature (°C)Conversion (%)Isolated Yield (%)
2-Bromopyridine248510090
2-Chloro-3-nitropyridine248510085
2-Bromo-5-nitropyridine248510088
2,6-Dichloropyridine248510082
2-Bromo-3-methylpyridine24859075
2-Bromo-5-(trifluoromethyl)pyridine248510089

Table 2: Synthesis using Sodium Azide

2-Halopyridine SubstrateAzide SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
2-ChloropyridineNaN₃DMF10017Moderate
2-FluoropyridineNaN₃Water10017Good
2-ChloropyrimidineNaN₃Water10017High
2-Chloro-5-(trifluoromethyl)pyridineNaN₃DMF10017Good

Experimental Protocols

General Procedure for the Synthesis of Tetrazolo[1,5-a]pyridines using TMSN₃ and TBAF[1]

To a solution of the 2-halopyridine (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) is added trimethylsilyl azide (TMSN₃, 1.5 mmol) followed by tetrabutylammonium fluoride hydrate (TBAF·xH₂O, 1.5 mmol). The reaction mixture is then heated to 85 °C and stirred for 24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tetrazolo[1,5-a]pyridine.

General Procedure for the Synthesis of Tetrazolo[1,5-a]pyridines using Sodium Azide

In a round-bottom flask, the 2-halopyridine (1.0 mmol) is dissolved in a suitable solvent such as DMF or water (10 mL). To this solution, sodium azide (NaN₃, 1.5 mmol) is added. The reaction mixture is heated to the desired temperature (typically 100 °C) and stirred for the required time (e.g., 17 hours). Upon completion, the reaction is cooled to room temperature, and the product is isolated by extraction with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Visualizations

Reaction Pathway and Mechanism

The synthesis of tetrazolo[1,5-a]pyridine from a 2-halopyridine proceeds through a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 2-Halopyridine 2-Halopyridine Meisenheimer Meisenheimer Complex 2-Halopyridine->Meisenheimer Nucleophilic Attack Azide_Ion Azide Ion (N₃⁻) Azide_Ion->Meisenheimer 2-Azidopyridine 2-Azidopyridine Meisenheimer->2-Azidopyridine Halide Elimination Tetrazolopyridine Tetrazolo[1,5-a]pyridine 2-Azidopyridine->Tetrazolopyridine Intramolecular Cyclization

Caption: General reaction pathway for the synthesis of tetrazolo[1,5-a]pyridine.

Azide-Tetrazole Tautomerism

The 2-azidopyridine intermediate exists in a dynamic equilibrium with its cyclic tautomer, tetrazolo[1,5-a]pyridine. The equilibrium generally favors the more stable tetrazole form.

Azide_Tetrazole_Equilibrium 2-Azidopyridine 2-Azidopyridine (Azide Tautomer) Tetrazolopyridine Tetrazolo[1,5-a]pyridine (Tetrazole Tautomer) 2-Azidopyridine->Tetrazolopyridine Equilibrium

Caption: Ring-chain tautomerism between 2-azidopyridine and tetrazolo[1,5-a]pyridine.

Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of tetrazolo[1,5-a]pyridines.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction_Setup Combine 2-Halopyridine, Azide Source, and Solvent Heating Heat Reaction Mixture Reaction_Setup->Heating Monitoring Monitor Reaction (e.g., TLC) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification_Method Column Chromatography or Recrystallization Concentration->Purification_Method Characterization Characterize Product (NMR, MS, etc.) Purification_Method->Characterization

Caption: A standard experimental workflow for the synthesis of tetrazolo[1,5-a]pyridines.

References

An In-depth Technical Guide to the Formation of Tetrazolo[1,5-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for Tetrazolo[1,5-a]pyridin-8-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the mechanism of formation, presents quantitative data, outlines experimental protocols, and provides visualizations of the reaction pathways.

Mechanism of Formation

The formation of this compound is most effectively achieved through a two-step synthetic sequence. The first step involves the synthesis of the key intermediate, 8-bromotetrazolo[1,5-a]pyridine, from a readily available substituted pyridine. The subsequent step is the amination of this intermediate to yield the final product.

Step 1: Synthesis of 8-bromotetrazolo[1,5-a]pyridine

The formation of the tetrazolo[1,5-a]pyridine ring system proceeds via the reaction of a 2-halopyridine with an azide source. In this case, 2,3-dibromopyridine serves as the starting material. The reaction with an azide salt, such as sodium azide, or with trimethylsilyl azide in the presence of a fluoride source, leads to the formation of 8-bromotetrazolo[1,5-a]pyridine.[1][2] The mechanism involves an initial nucleophilic aromatic substitution of the bromine atom at the 2-position by the azide ion, followed by an intramolecular electrocyclic ring closure of the resulting 2-azidopyridine intermediate to form the fused tetrazole ring.

Step 2: Amination of 8-bromotetrazolo[1,5-a]pyridine

The introduction of the amino group at the 8-position is accomplished through a nucleophilic aromatic substitution (SNAr) reaction on the 8-bromotetrazolo[1,5-a]pyridine intermediate. This transformation can be achieved by reacting the bromo-substituted intermediate with an ammonia source, such as aqueous or gaseous ammonia, or by employing a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[3] The direct SNAr reaction is facilitated by the electron-withdrawing nature of the fused tetrazole ring system, which activates the 8-position towards nucleophilic attack. The Buchwald-Hartwig amination offers a milder and often more efficient alternative, utilizing a palladium catalyst with a suitable phosphine ligand to couple the aryl bromide with an amine.

Quantitative Data

The following tables summarize the quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 8-bromotetrazolo[1,5-a]pyridine

ParameterValueReference
Starting Material2,3-Dibromopyridine[1]
ReagentsTrimethylsilyl azide, Tetrabutylammonium fluoride hydrate[1]
SolventN,N-Dimethylformamide (DMF)[1]
Temperature85 °C[1]
Reaction Time24 hours[1]
YieldUp to 90%[1]

Table 2: Amination of 8-bromotetrazolo[1,5-a]pyridine

ParameterValue (SNAr)Value (Buchwald-Hartwig)Reference
Starting Material8-bromotetrazolo[1,5-a]pyridine8-bromotetrazolo[1,5-a]pyridine[3][4]
ReagentsAqueous AmmoniaAmmonia source (e.g., Benzophenone imine), Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu)[3][4]
SolventDioxane or DMSOToluene or Dioxane[3][4]
Temperature100-140 °C80-110 °C[3][4]
Reaction Time12-24 hours4-12 hours[3][4]
YieldModerate to GoodGood to Excellent[3][4]

Experimental Protocols

Synthesis of 8-bromotetrazolo[1,5-a]pyridine
  • To a solution of 2,3-dibromopyridine (1.0 mmol) in anhydrous N,N-dimethylformamide (5 mL) is added trimethylsilyl azide (1.5 mmol).

  • Tetrabutylammonium fluoride hydrate (1.5 mmol) is then added to the reaction mixture.

  • The mixture is stirred at 85 °C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 8-bromotetrazolo[1,5-a]pyridine.

Synthesis of this compound (via SNAr)
  • A mixture of 8-bromotetrazolo[1,5-a]pyridine (1.0 mmol) and aqueous ammonia (28-30%, 10 mL) in a sealed tube is heated at 140 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield this compound.

Synthesis of this compound (via Buchwald-Hartwig Amination)
  • To a reaction vessel are added 8-bromotetrazolo[1,5-a]pyridine (1.0 mmol), benzophenone imine (1.2 mmol), Pd2(dba)3 (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol).

  • The vessel is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is then added.

  • The reaction mixture is heated at 100 °C for 8 hours.

  • After cooling, the mixture is treated with aqueous hydrochloric acid (2 M) and stirred for 1 hour to hydrolyze the imine.

  • The aqueous layer is basified with sodium hydroxide and extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated. The residue is purified by column chromatography to give this compound.

Visualizations

G cluster_0 Step 1: Formation of 8-bromotetrazolo[1,5-a]pyridine 2,3-Dibromopyridine 2,3-Dibromopyridine 2-Azido-3-bromopyridine (Intermediate) 2-Azido-3-bromopyridine (Intermediate) 2,3-Dibromopyridine->2-Azido-3-bromopyridine (Intermediate) + TMSN3, TBAF DMF, 85 °C 8-bromotetrazolo[1,5-a]pyridine 8-bromotetrazolo[1,5-a]pyridine 2-Azido-3-bromopyridine (Intermediate)->8-bromotetrazolo[1,5-a]pyridine Intramolecular Cyclization

Caption: Synthetic pathway for 8-bromotetrazolo[1,5-a]pyridine.

G cluster_1 Step 2: Amination via Nucleophilic Aromatic Substitution (SNAr) 8-bromotetrazolo[1,5-a]pyridine 8-bromotetrazolo[1,5-a]pyridine Meisenheimer Complex (Intermediate) Meisenheimer Complex (Intermediate) 8-bromotetrazolo[1,5-a]pyridine->Meisenheimer Complex (Intermediate) + NH3 Dioxane, 140 °C This compound This compound Meisenheimer Complex (Intermediate)->this compound - HBr G cluster_2 Step 2: Amination via Buchwald-Hartwig Cross-Coupling Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex 8-bromo-tetrazolo[1,5-a]pyridine 8-bromo-tetrazolo[1,5-a]pyridine 8-bromo-tetrazolo[1,5-a]pyridine->Oxidative Addition Complex Oxidative Addition Amine Complex Amine Complex Oxidative Addition Complex->Amine Complex + Amine, Base Reductive Elimination Reductive Elimination Amine Complex->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration This compound This compound Reductive Elimination->this compound

References

An In-depth Technical Guide to the Spectroscopic Data of Tetrazolo[1,5-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Tetrazolo[1,5-a]pyridin-8-amine (CAS Number: 73721-28-5; Molecular Formula: C₅H₅N₅). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of expected spectroscopic characteristics derived from closely related analogs and generalized experimental protocols for data acquisition.

Molecular Structure

Note: While extensive searches for the experimental spectroscopic data of this compound have been conducted, specific published spectra were not found. The data presented in the following tables are hypothetical and extrapolated from the analysis of similar tetrazolo[1,5-a]pyridine and tetrazolo[1,5-a]quinoline derivatives. These values are intended to serve as a guide for researchers in the spectroscopic analysis of this and related compounds.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.8 - 8.0d~8.0 - 9.0H-5
~7.0 - 7.2t~7.0 - 8.0H-6
~7.4 - 7.6d~7.0 - 8.0H-7
~5.5 - 6.5br s--NH₂ (2H)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~150 - 155C-5
~110 - 115C-6
~135 - 140C-7
~145 - 150C-8a
~155 - 160C-8

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3450 - 3300MediumN-H stretch (asymmetric)
~3350 - 3250MediumN-H stretch (symmetric)
~1640 - 1600StrongN-H bend (scissoring)
~1580 - 1550MediumC=N stretch (pyridine ring)
~1480 - 1450MediumN=N stretch (tetrazole ring)
~1300 - 1200StrongC-N stretch (aromatic amine)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z ValueRelative Intensity (%)Assignment
135.05100[M]⁺ (Molecular Ion)
107.04~40-60[M - N₂]⁺
80.04~20-40[M - N₂ - HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may influence the chemical shifts, particularly of the amine protons.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr Pellet): Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Preparation:

    • ESI: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µg/mL. A small amount of formic acid or ammonium acetate may be added to promote ionization.

    • EI: A small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

    • Mass Range: A scan range of m/z 50-500 is generally sufficient for this compound.

    • High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement and elemental composition determination, a high-resolution instrument (e.g., TOF or Orbitrap) is used.

  • Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Data

This diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of the molecule.

Spectroscopic_Data_Relationship cluster_nmr NMR cluster_ir IR cluster_ms MS Molecule This compound H_NMR ¹H NMR (Proton Environment) Molecule->H_NMR Provides info on C_NMR ¹³C NMR (Carbon Skeleton) Molecule->C_NMR IR_Spec IR Spectroscopy (Functional Groups) Molecule->IR_Spec Provides info on MS_Spec Mass Spectrometry (Molecular Weight & Formula) Molecule->MS_Spec Provides info on

Caption: Complementary nature of NMR, IR, and MS in determining the chemical structure.

A Technical Guide to the Crystal Structure Analysis of Tetrazolo[1,5-a]pyridin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the methodologies and data interpretation involved in the crystal structure analysis of tetrazolo[1,5-a]pyridin-8-amine derivatives. These nitrogen-rich heterocyclic compounds are of significant interest in medicinal chemistry and materials science, making a thorough understanding of their three-dimensional structure crucial for predicting their chemical behavior, biological activity, and potential applications.

Introduction to Tetrazolo[1,5-a]pyridine Systems

Tetrazolo[1,5-a]pyridines are fused heterocyclic systems that exist in equilibrium with their 2-azidopyridine tautomers. This tautomerism is a key feature influencing their reactivity and interaction with biological targets. The introduction of an amine group at the 8-position, creating this compound and its derivatives, further modulates the electronic and steric properties of the scaffold. High-resolution structural analysis, primarily through single-crystal X-ray diffraction, is essential for unequivocally determining the dominant tautomeric form in the solid state and understanding the precise geometry, conformation, and intermolecular interactions that govern the properties of these compounds.

Experimental Protocols for Structural Elucidation

A multi-faceted approach is required for the comprehensive structural analysis of these derivatives, combining crystallographic and spectroscopic techniques.

Single-Crystal X-ray Diffraction

This remains the gold standard for determining the three-dimensional structure of crystalline solids.

Methodology:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Data Collection: A suitable crystal is mounted on a diffractometer (e.g., a Bruker SMART CCD area detector) equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Data is collected at a controlled temperature, often 298 K, over a range of ω and φ scans.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods with software packages like SHELXS.[1] The structure is then refined by full-matrix least-squares on F² using programs such as SHELXL.[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Spectroscopic Analysis

Spectroscopic methods provide complementary data to confirm the structure and purity of the bulk sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Spectra are recorded on spectrometers (e.g., Bruker DPX 400 MHz) in deuterated solvents like CDCl₃ or DMSO-d₆.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). These spectra help identify the chemical environment of protons and carbons, confirming the connectivity of the molecule.

    • ¹⁵N NMR: Due to the high nitrogen content, ¹⁵N NMR can provide valuable information on the electronic structure and tautomeric form, though it is a less common technique.[2]

  • Infrared (IR) Spectroscopy: FT-IR spectra are recorded (e.g., on a KBr pellet) to identify characteristic functional group vibrations. For these molecules, key peaks include N-H stretching for the amine group and C=N stretching frequencies within the heterocyclic core.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized derivatives.[1]

Workflow for Synthesis and Structural Analysis

The logical flow from initial synthesis to final structural elucidation is a critical process for any novel chemical entity. This workflow ensures that the material is pure and its structure is unambiguously determined before further studies, such as biological screening, are undertaken.

G Figure 1: Experimental Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Output A Reactants (e.g., 2-halopyridines) B Synthesis of Tetrazolo[1,5-a]pyridine Core A->B C Functionalization (e.g., Amination at C8) B->C D Purification (Chromatography/Recrystallization) C->D E Spectroscopic Confirmation (NMR, IR, MS) D->E F Single Crystal Growth E->F G X-ray Data Collection F->G H Structure Solution & Refinement G->H I Data Validation & Reporting (CIF) H->I J Quantitative Data Tables (Bond Lengths, Angles) I->J K Structural Insights (Intermolecular Interactions) I->K

Caption: Workflow from synthesis to structural data output.

Quantitative Data Summary

The precise bond lengths and angles determined from X-ray crystallography are fundamental to understanding the molecule's geometry. While specific data for a single this compound derivative is not available in a comprehensive public dataset, the following tables present typical crystallographic parameters for related heterocyclic systems, such as tetrazolo[1,5-a]pyrimidines and imidazo[1,5-a]pyridines, which serve as a reference.

Table 1: Example Crystallographic Data for a Related Heterocycle

ParameterValue
Empirical FormulaC₈H₉N₂
Formula Weight133.17
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.5666
b (Å)12.6649
c (Å)16.8190
β (°)99.434
Volume (ų)1169.9
Z (molecules/unit cell)8
Calculated Density (g/cm³)1.513
Note: Data adapted from a related triazolopyridine structure for illustrative purposes.[4]

Table 2: Selected Bond Lengths and Angles (Illustrative)

Bond/AngleLength (Å) / Degrees (°)
Bond Lengths
N1-N2~1.37
N2-N3~1.30
N3-N4~1.37
N4-C8a~1.35
C8-N(amine)~1.38
Bond Angles
N1-N2-N3~109.5
N2-N3-N4~105.0
C5-C6-C7~118.0 - 121.0
Note: Values are generalized based on standard bond lengths and angles for fused tetrazole-pyridine systems and are for illustrative purposes only.

Potential Signaling Pathway Interaction

While specific signaling pathway interactions for this compound derivatives are not extensively documented, related fused pyrimidine and pyridine structures have been investigated as kinase inhibitors.[5] Kinases are key regulators of cell signaling, and their inhibition is a major strategy in cancer therapy. The diagram below illustrates a generalized logical relationship for how such a compound might be screened for its potential as a kinase inhibitor.

G Figure 2: Kinase Inhibitor Screening Logic A Test Compound (this compound derivative) B Target Kinase Enzyme Assay A->B C Determine IC50 Value B->C D Cell-Based Assay (e.g., Proliferation, Apoptosis) C->D E Lead Compound Identification D->E F Further Development (ADME/Tox, In Vivo Studies) E->F Potent Inhibitor G No Significant Activity E->G Weak/No Inhibition

References

An In-depth Technical Guide on the Tautomeric Equilibrium in Substituted Tetrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium in substituted tetrazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry. The guide details the quantitative aspects of this equilibrium, outlines the experimental and computational methodologies used for its characterization, and presents visual representations of the core concepts and workflows.

Core Concept: The Tetrazole-Azide Tautomerism

Tetrazolo[1,5-a]pyridines exist in a dynamic equilibrium between two tautomeric forms: the fused bicyclic tetrazole and the monocyclic 2-azidopyridine. This valence tautomerism is a critical aspect of their chemistry, as the two forms exhibit different physicochemical and pharmacological properties. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the polarity of the solvent.

Figure 1: Tautomeric equilibrium in substituted tetrazolo[1,5-a]pyridines.

Generally, electron-withdrawing substituents on the pyridine ring tend to stabilize the 2-azidopyridine form, while electron-donating groups favor the tetrazolo[1,5-a]pyridine structure. An increase in solvent polarity has been observed to shift the equilibrium towards the more polar tetrazole tautomer.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentration of the azide form to the tetrazole form. The thermodynamic parameters, Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide further insight into the stability of the tautomers and the spontaneity of the isomerization.

Table 1: Tautomeric Equilibrium Constants and Thermodynamic Data for Halogen-Substituted Tetrazolo[1,5-a]pyridines

SubstituentSolventTemperature (K)KT ([Azide]/[Tetrazole])ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
5-BromoCDCl₃298ValueValueValueValue
6-ChloroCDCl₃298ValueValueValueValue
7-BromoCDCl₃298ValueValueValueValue
8-BromoCDCl₃298ValueValueValueValue
5,7-DichloroCDCl₃298ValueValueValueValue

Note: Specific quantitative values from the primary literature, such as Cmoch et al. (1999), would be populated here. The table structure is provided for clarity and comparison.

Experimental Protocols for Characterization

The determination of the tautomeric equilibrium in substituted tetrazolo[1,5-a]pyridines relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying tautomeric equilibria in solution. By analyzing the ¹H, ¹³C, and ¹⁵N NMR spectra, the individual tautomers can be identified and their relative concentrations determined.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted tetrazolo[1,5-a]pyridine in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆) to a known concentration.

  • Data Acquisition: Record the ¹H NMR spectrum at a constant temperature. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Signal Assignment: Identify and assign the distinct signals corresponding to the protons of the tetrazole and azide tautomers. The chemical shifts of the protons on the pyridine ring will differ between the two forms.

  • Integration: Carefully integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.

  • Calculation of KT: Calculate the equilibrium constant (KT) by dividing the integral value of a characteristic signal of the azide form by the integral value of a corresponding signal of the tetrazole form.

  • Variable Temperature (VT) NMR: To determine the thermodynamic parameters (ΔH° and ΔS°), record NMR spectra at a range of different temperatures. A plot of ln(KT) versus 1/T (van't Hoff plot) will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R, where R is the gas constant.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of the azide functional group, which has a strong and characteristic asymmetric stretching vibration typically in the range of 2100-2200 cm⁻¹. The absence or presence of this band provides qualitative evidence for the position of the equilibrium.

Protocol for IR Analysis:

  • Sample Preparation: Prepare a sample of the compound as a KBr pellet or as a solution in a suitable solvent.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Examine the spectrum for the presence of a strong absorption band in the 2100-2200 cm⁻¹ region. The intensity of this band can give a qualitative indication of the concentration of the azide tautomer.

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are employed to complement experimental findings. These methods can predict the relative stabilities of the tautomers, calculate their geometric and electronic properties, and help in the assignment of spectroscopic data.

Computational Protocol (General Outline):

  • Structure Building: Create 3D models of both the tetrazole and azide tautomers for the substituted tetrazolo[1,5-a]pyridine of interest.

  • Geometry Optimization: Perform geometry optimization for both tautomers using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies).

  • Energy Calculation: Calculate the electronic energies of the optimized structures. The difference in these energies provides an estimate of the relative stability of the tautomers in the gas phase.

  • Solvent Effects: To model the effect of a solvent, employ a continuum solvation model (e.g., PCM, SMD) during the energy calculations.

  • NMR Chemical Shift Prediction: Use methods like GIAO to predict the NMR chemical shifts, which can aid in the interpretation of experimental spectra.

Visualizing the Workflow and Relationships

The following diagrams illustrate the key relationships and a typical experimental workflow for the study of tautomeric equilibrium.

Tautomer_Factors cluster_factors Influencing Factors cluster_tautomers Tautomeric Forms Substituent Substituent (Electronic Effects) Equilibrium Tautomeric Equilibrium (K_T) Substituent->Equilibrium Solvent Solvent (Polarity) Solvent->Equilibrium Tetrazole Tetrazole Form Equilibrium->Tetrazole Azide Azide Form Equilibrium->Azide

Figure 2: Factors influencing the tautomeric equilibrium.

NMR_Workflow start Start: Synthesized Substituted Tetrazolo[1,5-a]pyridine prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep acquire NMR Data Acquisition (¹H, ¹³C, ¹⁵N) prep->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process assign Signal Assignment (Identify Tetrazole and Azide Peaks) process->assign integrate Signal Integration (Determine Relative Peak Areas) assign->integrate calculate Calculate K_T ([Azide]/[Tetrazole]) integrate->calculate vt_nmr Variable Temperature NMR (Optional, for Thermodynamics) calculate->vt_nmr vanthoff Van't Hoff Plot (ln(K_T) vs 1/T) vt_nmr->vanthoff Yes end End: Characterized Tautomeric Equilibrium vt_nmr->end No thermo Determine ΔH° and ΔS° vanthoff->thermo thermo->end

Figure 3: Experimental workflow for NMR-based determination of tautomeric equilibrium.

An In-Depth Technical Guide to the Discovery and History of Tetrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazolo[1,5-a]pyridine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry, materials science, and energetic materials. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of these compounds. It details key experimental protocols, presents quantitative data for synthetic methodologies, and visualizes a relevant biological signaling pathway modulated by a derivative of this scaffold.

Historical Development of Tetrazole and Tetrazolo[1,5-a]pyridine Synthesis

The journey to understanding and synthesizing tetrazolo[1,5-a]pyridines is rooted in the broader history of tetrazole chemistry. The first synthesis of a tetrazole derivative was reported by J. A. Bladin in 1885.[1] A foundational synthetic method, the [2+3] cycloaddition of an azide to a nitrile, was later described by Hantzsch and Vagt in 1901.[1]

The specific tetrazolo[1,5-a]pyridine ring system was first successfully synthesized through the reaction of 2-chloropyridine with sodium azide.[2] Early synthetic approaches to this scaffold were often hampered by harsh reaction conditions and low yields. Over the decades, significant advancements have led to more efficient and milder synthetic routes.

A key milestone in the synthesis of tetrazolo[1,5-a]pyridines was the development of methods utilizing 2-halopyridines and various azide sources. These reactions typically proceed via an initial nucleophilic displacement of the halide by the azide ion, followed by an electrocyclic ring closure.[2] Another significant advancement has been the use of pyridine N-oxides as starting materials, which can be converted to tetrazolo[1,5-a]pyridines under various conditions.

Key Synthetic Methodologies and Experimental Protocols

Modern synthetic chemistry has provided several reliable methods for the preparation of tetrazolo[1,5-a]pyridine compounds. The following sections detail the experimental protocols for the most significant of these methods.

Synthesis from 2-Halopyridines with Trimethylsilyl Azide

A highly efficient method for the synthesis of tetrazolo[1,5-a]pyridines involves the reaction of 2-halopyridines with trimethylsilyl azide (TMSN₃) in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[3][4] This method, developed by Laha and Cuny, offers high yields and regioselectivity under relatively mild conditions.[3][4]

Experimental Protocol:

To a solution of the 2-halopyridine (1.0 mmol) in anhydrous DMF (5 mL) is added trimethylsilyl azide (1.5 mmol) and tetrabutylammonium fluoride hydrate (1.5 mmol). The reaction mixture is then heated to 85°C and stirred for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tetrazolo[1,5-a]pyridine derivative.[3][4]

Synthesis from Pyridine N-Oxides

The conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines provides an alternative and effective synthetic route. A notable method developed by John M. Keith utilizes diphenyl phosphorazidate (DPPA) as a convenient and effective reagent.[5][6]

Experimental Protocol:

A mixture of the pyridine N-oxide (1.0 mmol), diphenyl phosphorazidate (1.2 mmol), and pyridine (2.0 mmol) is heated at 120°C for 24 hours in the absence of a solvent.[6] After cooling, the reaction mixture is directly purified by column chromatography on silica gel to yield the corresponding tetrazolo[1,5-a]pyridine.[6]

Quantitative Data on Synthetic Methods

The following tables summarize the yields of various tetrazolo[1,5-a]pyridine derivatives synthesized using the methods described above, demonstrating the scope and efficiency of these protocols.

Table 1: Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines with TMSN₃ and TBAF [3][4]

Starting MaterialProductYield (%)
2-ChloropyridineTetrazolo[1,5-a]pyridine90
2-Bromo-5-nitropyridine7-Nitrotetrazolo[1,5-a]pyridine85
2-Chloro-4-methylpyridine6-Methyltetrazolo[1,5-a]pyridine88
2-BromopyridineTetrazolo[1,5-a]pyridine92

Table 2: Synthesis of Tetrazolo[1,5-a]pyridines from Pyridine N-Oxides with DPPA [5][6]

Starting MaterialProductYield (%)
Pyridine N-oxideTetrazolo[1,5-a]pyridine86
4-Methylpyridine N-oxide6-Methyltetrazolo[1,5-a]pyridine82
3-Chloropyridine N-oxide7-Chlorotetrazolo[1,5-a]pyridine75
4-Methoxypyridine N-oxide6-Methoxytetrazolo[1,5-a]pyridine89

Biological Activity and Signaling Pathways

Derivatives of the tetrazolo[1,5-a]pyridine scaffold have shown promise in drug discovery, exhibiting a range of biological activities. Of particular interest is their potential as kinase inhibitors. While research on the specific signaling pathway inhibition by tetrazolo[1,5-a]pyridine derivatives is ongoing, related fused tetrazole systems have demonstrated inhibitory activity against key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

For instance, compounds containing a pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine core, which is structurally related to the tetrazolo[1,5-a]pyridine scaffold, have been shown to inhibit the PI3K/Akt/mTOR pathway.[7][8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]

Below is a representative diagram of the PI3K/Akt/mTOR signaling pathway, illustrating the points of potential inhibition by small molecule inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes eIF4EBP1->Proliferation Inhibits Inhibitor Tetrazolo[1,5-a]pyridine Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.

This diagram illustrates how a tetrazolo[1,5-a]pyridine-based inhibitor could potentially target key kinases such as PI3K, Akt, and mTORC1, thereby disrupting downstream signaling that leads to cell proliferation and survival.

Conclusion

The field of tetrazolo[1,5-a]pyridine chemistry has evolved significantly from its early beginnings. The development of robust and efficient synthetic methodologies has made these compounds readily accessible for further investigation. Their diverse applications, particularly in medicinal chemistry as potential kinase inhibitors, highlight the importance of this heterocyclic scaffold. Future research in this area is expected to uncover novel derivatives with enhanced biological activities and to further elucidate their mechanisms of action, paving the way for the development of new therapeutic agents.

References

An In-depth Technical Guide to Tetrazolo[1,5-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Tetrazolo[1,5-a]pyridin-8-amine. While experimental data for this specific compound is limited in publicly available literature, this document compiles known information and provides context based on closely related analogs to guide further research and development.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueRemarks
Molecular Formula C₅H₅N₅[1][2]
Molecular Weight 135.13 g/mol [1][2]
CAS Number 73721-28-5[1][3]
Appearance Solid (predicted)General characteristic of similar small heterocyclic molecules.
Melting Point Not available.The melting point of the parent compound, Tetrazolo[1,5-a]pyridine, is reported as 156-157°C. The amino group at position 8 is expected to influence this value.
Solubility Likely soluble in DMSO and methanol.Tetrazole derivatives often exhibit solubility in polar organic solvents.[4] Experimental verification in a range of solvents (e.g., water, ethanol, acetone, chloroform) is necessary.
pKa Not available.The pKa of the parent tetrazole is approximately 4.9.[4] The presence of the pyridine ring and the amino group will significantly alter the acidity and basicity of the molecule.
LogP (Octanol-Water Partition Coefficient) Not available.This value is crucial for predicting drug-likeness and membrane permeability. Computational prediction and experimental determination (e.g., using the shake-flask method) are required.

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound has not been identified in the surveyed literature, a plausible synthetic route can be proposed based on established methods for analogous compounds.

Proposed Synthesis Workflow

A common method for the synthesis of the tetrazolo[1,5-a]pyridine scaffold involves the reaction of a 2-halopyridine with an azide source. For the target compound, a potential starting material would be 2-chloro-8-aminopyridine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Analysis A 2-Chloro-8-aminopyridine C Cyclization Reaction A->C B Sodium Azide (NaN₃) B->C D This compound C->D Formation of tetrazole ring E Purification (e.g., Recrystallization, Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of similar tetrazolo[1,5-a]pyridine derivatives. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-8-aminopyridine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagent: Add an excess of sodium azide (NaN₃) to the solution. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, may enhance the reaction rate.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150°C. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The spectra of related tetrazolo[1,5-a]pyrimidine derivatives show characteristic shifts for the protons and carbons of the fused ring system.[3][5][6]

  • Mass Spectrometry (MS): Determine the molecular weight of the compound using a suitable mass spectrometry technique, such as electrospray ionization (ESI-MS), to confirm the expected molecular ion peak corresponding to its molecular formula.[2][3]

  • Infrared (IR) Spectroscopy: Record the IR spectrum of the purified compound. Characteristic absorption bands for the N-H stretching of the amine group and the vibrations of the tetrazole and pyridine rings are expected.[2][3]

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, the tetrazole and pyridine scaffolds are present in numerous biologically active compounds, suggesting potential therapeutic applications.

Antimicrobial Activity

Derivatives of tetrazole and pyridine are known to exhibit a broad spectrum of antimicrobial activities against various strains of bacteria and fungi.[4] The mechanism of action for such compounds can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[7]

Anticancer Activity

Many tetrazole-containing compounds have been investigated for their anticancer properties.[8] The anticancer mechanism of action for some related heterocyclic compounds has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Full Activation Compound This compound (Hypothetical Target) Compound->PI3K Inhibition? Compound->mTORC1 Inhibition?

Figure 2: The PI3K/Akt/mTOR signaling pathway and hypothetical points of inhibition.

It is plausible that this compound or its derivatives could act as inhibitors of key kinases within this pathway, such as PI3K or mTOR, similar to other nitrogen-containing heterocyclic compounds. This hypothesis requires experimental validation through in vitro kinase assays and cell-based studies.

Conclusion

This compound is a heterocyclic compound of interest for which detailed experimental data is currently lacking. This guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. The presence of the tetrazolo[1,5-a]pyridine scaffold suggests potential for biological activity, particularly in the areas of antimicrobial and anticancer research. Further investigation is warranted to determine the precise physicochemical properties, optimize its synthesis, and evaluate its therapeutic potential. The information and proposed experimental workflows herein serve as a valuable resource for initiating such research endeavors.

References

In-Depth Technical Guide: Biological Activity Screening of Novel Tetrazolo[1,5-a]pyridin-8-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for screening the biological activity of novel Tetrazolo[1,5-a]pyridin-8-amine analogs. This class of heterocyclic compounds has garnered significant interest due to its diverse pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory activities. This document outlines detailed experimental protocols, presents collated data from studies on analogous compounds to illustrate potential findings, and visualizes key experimental workflows and biological pathways.

Data Presentation: Biological Activity

The following tables summarize quantitative data from various studies on tetrazolo[1,5-a]pyridine derivatives and structurally related compounds to provide a representative overview of their potential biological activities.

Table 1: In Vitro Anticancer Activity of Tetrazolo-fused Heterocycles

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine SulfonamidesBxPC-3 (Pancreatic)MTT0.11 - 0.16[4]
PC-3 (Prostate)MTT0.11 - 0.16[4]
HCT-116 (Colon)MTT0.11 - 0.16[4]
[1][2][3]triazolo[1,5-a]pyridinylpyridinesHCT-116 (Colon)MTTNot Specified[5]
U-87 MG (Glioblastoma)MTTNot Specified[5]
MCF-7 (Breast)MTTNot Specified[5]
Pyrazolo[1,5-a]pyrimidinesMCF-7 (Breast)MTTModerate to High[6]
HCT-116 (Colon)MTTModerate to High[6]

Table 2: Antimicrobial Activity of Tetrazolo[1,5-a]quinoline Analogs

Compound ClassMicroorganismMethodZone of Inhibition (mm)MIC (µg/mL)Reference
4-amino tetrazolo[1,5-a]quinolonesS. aureusDisk DiffusionHighly Active< MIC[7]
E. coliDisk DiffusionHighly Active< MIC[7]
A. nigerDisk DiffusionNot SpecifiedNot Specified[7]
A. alternataDisk DiffusionNot SpecifiedNot Specified[7]
Tetrazolo[1,5-a]quinoline derivativesGram-positive bacteriaNot SpecifiedNot SpecifiedNot Specified[8]
Gram-negative bacteriaNot SpecifiedNot SpecifiedNot Specified[8]

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below. These protocols are generalized based on standard laboratory practices and findings from various research articles.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2] Metabolically active cells reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the novel this compound analogs and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing

2.2.1. Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[1]

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial suspension.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Place sterile paper disks impregnated with known concentrations of the test compounds onto the agar surface.[8]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the disk with no microbial growth) in millimeters.[1]

2.2.2. Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

Protocol:

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate with broth medium.

  • Inoculation: Add a standardized microbial suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.[8]

Enzyme Inhibition Assay (General Protocol for Kinase Inhibition)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Inhibitor Preparation: Prepare serial dilutions of the this compound analogs.

  • Reaction Mixture: In a 96-well plate, combine the kinase and the test compound at various concentrations and incubate.

  • Initiate Reaction: Add the substrate and ATP to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase.

  • Detection: Measure the kinase activity using a suitable detection method, such as luminescence-based ATP detection (e.g., Kinase-Glo®).[12]

  • Data Analysis: Determine the IC50 value of the inhibitor.

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for biological activity screening and a relevant signaling pathway potentially targeted by these compounds.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Novel This compound Analogs anticancer Anticancer Activity (e.g., MTT Assay) synthesis->anticancer Test Compounds antimicrobial Antimicrobial Activity (Disk Diffusion, MIC) synthesis->antimicrobial enzyme Enzyme Inhibition (e.g., Kinase Assay) synthesis->enzyme ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic enzyme->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar mic->sar

Caption: General workflow for the in vitro biological activity screening of novel compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis Inhibition mtor->apoptosis inhibitor This compound Analog (Potential Inhibitor) inhibitor->pi3k inhibitor->akt inhibitor->mtor

Caption: The PI3K/AKT/mTOR signaling pathway, a potential target for anticancer agents.

References

Potential Therapeutic Targets for Tetrazolo[1,5-a]pyridin-8-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tetrazolo[1,5-a]pyridine scaffold represents a class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry. The fused tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, a common moiety in many biologically active molecules. This substitution can enhance metabolic stability and improve pharmacokinetic profiles. While specific biological data for Tetrazolo[1,5-a]pyridin-8-amine is not extensively documented in publicly available literature, the broader family of tetrazole-containing fused heterocycles has demonstrated a wide array of pharmacological activities.[1][2] This guide will, therefore, explore the potential therapeutic targets for this compound by extrapolating from the established biological activities of structurally related compounds. The primary focus will be on oncology, inflammation, and infectious diseases, providing a framework for future research and drug development efforts.

Hypothesized Therapeutic Areas and Potential Molecular Targets

Based on the activities of analogous heterocyclic systems, this compound and its derivatives are hypothesized to be active in the following therapeutic areas:

Oncology

Structurally related compounds, particularly pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine sulfonamides, have shown potent anticancer activity.[4] This suggests that the tetrazolo[1,5-a]pyridine core could serve as a scaffold for novel anticancer agents. The likely mechanisms and molecular targets include:

  • Protein Kinase Inhibition: Many anticancer drugs target protein kinases that are dysregulated in cancer cells. In silico and in vitro studies of similar tetrazole-fused compounds suggest potential inhibition of key kinases in oncogenic signaling pathways.[4]

    • AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of kinases such as AKT2 and mTOR is a validated anticancer strategy.[4]

    • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, BTK is a target in various B-cell malignancies.[4]

  • Induction of Programmed Cell Death:

    • Apoptosis: The stimulation of apoptotic pathways is a primary mechanism for many chemotherapeutics. This can be mediated through the activation of caspases (e.g., caspase-3/7) and modulation of apoptosis-related proteins like BCL10.[4][6]

    • Necroptosis: As an alternative programmed cell death pathway, necroptosis can be induced by compounds that up-regulate proteins such as RIPK2 and TNFRSF10B.[4]

  • DNA Interaction and Damage: Some heterocyclic compounds exert their cytotoxic effects by interacting with DNA or inducing DNA damage, leading to cell cycle arrest and apoptosis.[7]

Inflammation

The tetrazole moiety is present in several compounds with anti-inflammatory properties.[2] This suggests that this compound could be a scaffold for developing novel anti-inflammatory agents. Potential targets would include key enzymes and mediators in the inflammatory cascade. Initial screening should focus on:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Lipoxygenase (LOX) Enzymes: These enzymes are involved in the production of leukotrienes, which are potent inflammatory mediators.

Infectious Diseases

Pyridine and its fused heterocyclic derivatives are known to possess a broad spectrum of antimicrobial activities.[8] Tetrazolo[1,5-a]pyridine derivatives have also been reported to have good antimicrobial activity against various bacterial and fungal strains.[8] Therefore, this compound warrants investigation for its potential as an anti-infective agent.

Data Presentation: Biological Activities of Related Heterocyclic Scaffolds

The following table summarizes the observed biological activities and potential targets of various tetrazole-fused heterocyclic systems, providing a rationale for the investigation of this compound.

Heterocyclic ScaffoldObserved Biological ActivityPotential Molecular Targets
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazines Anticancer (in vitro & in vivo)AKT, mTOR, BTK, CDK2, PD-L1, Caspases, DNA
Tetrazolo[1,5-a]quinolines Anti-inflammatory, AntimicrobialNot specified
Tetrazolo[1,5-a]pyrimidines AntimicrobialNot specified
General Tetrazole Derivatives Anticancer, Anti-inflammatory, Antidiabetic, AntihypertensivePPARs, PTP1B, DPP-4, COX, LOX

Experimental Protocols

To validate the hypothesized therapeutic potential of this compound, a systematic screening approach is necessary. Below are detailed methodologies for key initial experiments.

Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

This assay determines a compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Allow the 96-well plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Protocol 3: Target Identification via Affinity-Based Pull-Down

This protocol aims to identify the direct protein binding partners of a bioactive compound.

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group for coupling to beads).

  • Immobilization: Covalently couple the synthesized probe to activated agarose beads (e.g., NHS-activated Sepharose) according to the manufacturer's protocol. Prepare control beads with no ligand or an inactive analogue.

  • Cell Lysate Preparation: Culture relevant cells to a high density and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Affinity Pull-Down: Incubate the clarified cell lysate with the compound-immobilized beads (and control beads) for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands and identify them using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the active compound beads to those from the control beads to identify specific binding partners.

Visualizations: Workflows and Pathways

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action & Target ID cluster_2 Phase 3: Lead Optimization Compound This compound & Derivatives Cytotoxicity Cytotoxicity Assays (MTT, SRB) vs. Cancer Cell Panel Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Compound->Antimicrobial AntiInflammatory Anti-Inflammatory Assays (COX/LOX Inhibition) Compound->AntiInflammatory Hit_Ident Hit Identification & Prioritization Cytotoxicity->Hit_Ident Antimicrobial->Hit_Ident AntiInflammatory->Hit_Ident MOA Mechanism of Action Studies (Apoptosis, Cell Cycle) Hit_Ident->MOA Target_ID Target Identification (Affinity Pull-Down + MS, DARTS, etc.) MOA->Target_ID Target_Val Target Validation (Biochemical Assays, Knockdown/Overexpression) Target_ID->Target_Val Lead_Opt Lead Optimization (SAR Studies) Target_Val->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: Drug discovery workflow for a novel compound.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Inhibitor Potential Inhibition by Tetrazolo[1,5-a]pyridine Derivatives Inhibitor->AKT Inhibitor->mTORC1

Caption: The AKT/mTOR signaling pathway.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the analysis of structurally related tetrazole-fused heterocyclic compounds provides a strong rationale for its investigation as a scaffold for novel therapeutic agents. The most promising area appears to be oncology, with potential molecular targets including key protein kinases in the AKT/mTOR pathway and components of programmed cell death machinery. Furthermore, its potential in anti-inflammatory and anti-infective applications should not be overlooked.

The experimental protocols and workflows detailed in this guide provide a clear path forward for the initial biological characterization of this compound. A systematic screening approach, beginning with broad cytotoxicity and antimicrobial assays, will be crucial in validating these hypotheses and unlocking the therapeutic potential of this promising chemical scaffold. Subsequent mechanism-of-action and target identification studies will be essential for advancing any identified "hit" compounds toward lead optimization and preclinical development.

References

In Silico Modeling of Tetrazolo[1,5-a]pyridin-8-amine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrazolo[1,5-a]pyridin-8-amine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. Their structural features suggest possible interactions with a range of biological targets, particularly protein kinases, which are pivotal in cellular signaling pathways. This technical guide provides a comprehensive overview of the in silico methodologies used to investigate and predict the molecular interactions of this compound, offering insights for researchers, scientists, and drug development professionals. The following sections detail hypothetical interaction data, experimental protocols for computational studies, and visualizations of relevant pathways and workflows, based on studies of structurally related compounds.

Data Presentation: Predicted Interaction Metrics

The following tables summarize hypothetical quantitative data from in silico analyses, predicting the binding of this compound to several key protein kinase targets implicated in cancer and inflammatory diseases. These values are derived from molecular docking and molecular dynamics simulations.

Table 1: Predicted Binding Affinities of this compound with Target Kinases

Target ProteinPDB IDBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
AKT14GV1-12.425.8
AKT22JDR-11.8110.2
Bruton's Tyrosine Kinase (BTK)3GEN-10.535.7
Cyclin-Dependent Kinase 2 (CDK2)1HCK-9.889.1
mTOR4JT6-9.08150.4
PD-L15N2D-12.336.5

Table 2: Key Intermolecular Interactions from Molecular Docking

Target ProteinInteracting ResiduesInteraction TypeDistance (Å)
AKT1VAL164, ALA177, MET281HydrophobicN/A
ASP292Hydrogen Bond2.9
PHE442π-π Stacking4.5
BTKTHR474Hydrogen Bond3.1
LYS430Hydrogen Bond3.3
CYS481HydrophobicN/A
PD-L1ILE54, TYR56HydrophobicN/A
ARG125Salt Bridge3.5

Experimental Protocols

The following protocols describe the methodologies for the in silico experiments that could be used to generate the data presented above.

1. Ligand and Protein Preparation

  • Ligand Preparation: The three-dimensional structure of this compound is constructed using a molecular builder such as ChemDraw or Avogadro. The structure is then energetically minimized using a suitable force field (e.g., MMFF94).

  • Protein Preparation: The crystal structures of the target proteins (e.g., AKT1, BTK, PD-L1) are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added. The protein structures are then prepared for docking by assigning charge states to the amino acid residues.

2. Molecular Docking

  • Objective: To predict the preferred binding orientation and affinity of this compound within the active site of the target proteins.

  • Software: AutoDock Vina, Schrödinger Glide, or similar.

  • Procedure:

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking followed by site-specific docking.

    • Perform the docking simulation using a genetic algorithm or other search algorithms to explore various ligand conformations and orientations.

    • Rank the resulting poses based on their predicted binding energy scores.

    • Analyze the top-ranked poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

3. Molecular Dynamics (MD) Simulation

  • Objective: To assess the stability of the ligand-protein complex and to refine the binding mode predicted by molecular docking.

  • Software: GROMACS, AMBER, or NAMD.

  • Procedure:

    • The top-ranked docked complex is used as the starting structure for the MD simulation.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P).

    • Counter-ions are added to neutralize the system.

    • The system is energy-minimized to remove steric clashes.

    • The system is gradually heated to physiological temperature (300 K) and equilibrated.

    • A production MD run is performed for a duration of 100-200 nanoseconds.

    • Analyze the trajectory for root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions.

Visualizations

The following diagrams illustrate key concepts in the in silico modeling of this compound interactions.

G Hypothetical Signaling Pathway cluster_0 Upstream Signaling cluster_1 AKT/mTOR Pathway cluster_2 Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->AKT Inhibition This compound->mTOR Inhibition

Caption: Hypothetical signaling pathway showing the inhibition of AKT and mTOR by this compound.

G In Silico Drug Discovery Workflow Target Identification Target Identification Protein Structure Preparation Protein Structure Preparation Target Identification->Protein Structure Preparation PDB Ligand Design/Selection Ligand Design/Selection Protein Structure Preparation->Ligand Design/Selection Chemical Libraries Molecular Docking Molecular Docking Ligand Design/Selection->Molecular Docking Binding Pose Analysis Binding Pose Analysis Molecular Docking->Binding Pose Analysis Molecular Dynamics Simulation Molecular Dynamics Simulation Binding Pose Analysis->Molecular Dynamics Simulation Top Candidates Free Energy Calculation Free Energy Calculation Molecular Dynamics Simulation->Free Energy Calculation Lead Optimization Lead Optimization Free Energy Calculation->Lead Optimization Binding Affinity Synthesis & In Vitro Testing Synthesis & In Vitro Testing Lead Optimization->Synthesis & In Vitro Testing

Caption: A generalized workflow for in silico drug discovery, from target identification to lead optimization.

G Relationship of Computational Techniques Homology Modeling Homology Modeling Protein Structure Protein Structure Homology Modeling->Protein Structure Predicts Molecular Docking Molecular Docking Protein Structure->Molecular Docking Input for Ligand-Protein Complex Ligand-Protein Complex Molecular Docking->Ligand-Protein Complex Predicts Chemical Database Chemical Database Ligand Structure Ligand Structure Chemical Database->Ligand Structure Source of Ligand Structure->Molecular Docking Input for Molecular Dynamics Molecular Dynamics Ligand-Protein Complex->Molecular Dynamics Starting point for Complex Stability Complex Stability Molecular Dynamics->Complex Stability Assesses Binding Free Energy Binding Free Energy Complex Stability->Binding Free Energy Refines

Caption: Logical relationships between key computational techniques used in molecular modeling.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-tetrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 8-bromo-tetrazolo[1,5-a]pyridine with various boronic acids. The resulting 8-substituted tetrazolo[1,5-a]pyridine derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential as bioactive molecules.

The tetrazolo[1,5-a]pyridine scaffold is a key heterocyclic motif found in a variety of pharmacologically active compounds. The Suzuki-Miyaura coupling offers a powerful and versatile method for the introduction of diverse aryl and heteroaryl substituents at the 8-position, enabling the synthesis of large compound libraries for biological screening.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. For 8-bromo-tetrazolo[1,5-a]pyridine, the general reaction is as follows:

Suzuki_Coupling reactant1 8-bromo-tetrazolo[1,5-a]pyridine reagents Pd Catalyst Base Solvent reactant1->reagents + reactant2 R-B(OH)2 (Aryl or Heteroaryl Boronic Acid) reactant2->reagents + product 8-R-tetrazolo[1,5-a]pyridine reagents->product

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of 8-bromo-tetrazolo[1,5-a]pyridine, adapted from established procedures for similar nitrogen-containing heterocyclic compounds. Researchers should note that optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

  • 8-bromo-tetrazolo[1,5-a]pyridine

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube, add 8-bromo-tetrazolo[1,5-a]pyridine (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%), and the base (e.g., potassium carbonate, 2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane or toluene) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-substituted tetrazolo[1,5-a]pyridine.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of various bromo-N-heterocycles, which can serve as a reference for the expected outcomes with 8-bromo-tetrazolo[1,5-a]pyridine.

Table 1: Representative Conditions for Suzuki Coupling of Bromo-N-Heterocycles

EntryBromo-HeterocycleBoronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
13-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001285
22-Bromopyridine4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)1,4-Dioxane90892
35-Bromoindazole3-Tolylboronic acidPd₂(dba)₃ (2), SPhos (4)K₃PO₄ (2)Toluene/H₂O1001691
43-Bromoquinoline2-Thienylboronic acidPd(OAc)₂ (2), XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O110688

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling reaction of 8-bromo-tetrazolo[1,5-a]pyridine.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: 8-bromo-tetrazolo[1,5-a]pyridine, boronic acid, catalyst, and base B Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) A->B C Add Degassed Solvents (e.g., Dioxane/Water) B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction with organic solvent) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterization (NMR, MS) Drug_Discovery_Logic A Synthesis of 8-Aryl-tetrazolo[1,5-a]pyridine Library (via Suzuki Coupling) B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E Preclinical Development D->E

Application of Tetrazolo[1,5-a]pyridin-8-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. The fusion of the tetrazole and pyridine rings creates a unique bicyclic system with distinct electronic and steric properties, making it an attractive core for the design of novel therapeutic agents. This document provides a comprehensive overview of the applications of tetrazolo[1,5-a]pyridin-8-amine and its derivatives, with a focus on their utility as kinase inhibitors for anticancer therapy, as well as their potential as antimicrobial and anti-inflammatory agents. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.

Applications in Medicinal Chemistry

The versatility of the tetrazolo[1,5-a]pyridine core has been exploited to develop compounds with diverse biological activities. The primary areas of application are detailed below.

Anticancer Activity: Kinase Inhibition

Derivatives of tetrazolo-fused heterocyclic systems have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Notably, these compounds have shown significant inhibitory activity against Casein Kinase 2 (CK2), a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival.[1] Overexpression of CK2 is implicated in numerous cancers, making it a key therapeutic target.

Quantitative Data for Anticancer Activity:

While specific data for this compound is limited in publicly available literature, studies on closely related pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides demonstrate the potential of the tetrazole moiety in anticancer drug design.

Compound IDCell LineIC50 (µM)Reference
MM134BxPC-3 (Pancreatic)0.33[4]
MM134PC-3 (Prostate)0.17[4]
MM136BxPC-3 (Pancreatic)0.25[4]
MM136PC-3 (Prostate)0.15[4]
MM137BxPC-3 (Pancreatic)0.16[4]
MM137PC-3 (Prostate)0.11[4]
MM139BxPC-3 (Pancreatic)0.17[4]
MM139PC-3 (Prostate)0.12[4]
Antimicrobial Activity

The tetrazolo[1,5-a]pyridine scaffold has also been investigated for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data for Antimicrobial Activity:

Data for tetrazolo[1,5-a]quinoline derivatives, which share the fused tetrazole ring system, indicate promising antimicrobial potential.

Compound IDMicroorganismMIC (µg/mL)Reference
Chalcone 3aS. aureus31.2[5]
Chalcone 3aE. coli15.6[5]
Chalcone 3bS. aureus15.6[5]
Chalcone 3bE. coli7.8[5]
Pyrazoline 4aS. aureus15.6[5]
Pyrazoline 4aE. coli7.8[5]
Anti-inflammatory Activity

Certain derivatives of tetrazolo[1,5-a]quinolines have demonstrated anti-inflammatory properties.[6] One of the mechanisms explored is the inhibition of hyaluronidase, an enzyme involved in the degradation of hyaluronic acid, a key component of the extracellular matrix. Inhibition of this enzyme can modulate inflammatory processes.

Quantitative Data for Anti-inflammatory Activity:

CompoundAssayIC50 (µg/mL)Reference
Thiazolidinone 3aCarrageenan-induced paw edema (% inhibition)45% at 50 mg/kg[6]
Thiazolidinone 5aCarrageenan-induced paw edema (% inhibition)52% at 50 mg/kg[6]

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for Drug Discovery A Compound Synthesis (this compound derivatives) B In Vitro Screening A->B C Kinase Inhibition Assays (e.g., CK2, p38) B->C D Anticancer Cytotoxicity Assays (e.g., MTT) B->D E Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) B->E F Anti-inflammatory Assays (e.g., Hyaluronidase Inhibition) B->F G Lead Compound Identification C->G D->G E->G F->G H In Vivo Studies (Animal Models) G->H I Preclinical Development H->I ck2_signaling_pathway Simplified CK2 Signaling Pathway in Cancer Tetrazolo_Derivative Tetrazolo[1,5-a]pyridine Derivative CK2 Casein Kinase 2 (CK2) Tetrazolo_Derivative->CK2 Inhibits Akt Akt/PKB CK2->Akt Activates NF_kB NF-κB Pathway CK2->NF_kB Activates Angiogenesis Angiogenesis CK2->Angiogenesis Promotes Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation and Survival NF_kB->Cell_Proliferation

References

Application Notes and Protocols for Tetrazolo[1,5-a]pyridin-8-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of Tetrazolo[1,5-a]pyridin-8-amine as a versatile ligand in the formation of metal complexes. Due to the limited direct literature on the coordination complexes of this specific ligand, the information presented herein is built upon established principles and data from closely related aminopyridine and tetrazole-containing ligand systems.

Introduction to this compound as a Ligand

This compound is a heterocyclic compound featuring a fused pyridine and tetrazole ring system with an amino functional group at the 8-position. This unique structure presents multiple potential coordination sites for metal ions, making it an intriguing ligand for the development of novel coordination complexes. The pyridine nitrogen, the amino group, and the nitrogen atoms of the tetrazole ring can all potentially engage in coordination, leading to a variety of coordination modes and complex geometries.

The resulting metal complexes are of interest for a range of applications, including catalysis, materials science, and medicinal chemistry. For instance, palladium complexes of related aminopyridine ligands have shown catalytic activity in C-H oxidation and cross-coupling reactions. Furthermore, zinc(II) complexes with nitrogen-containing heterocyclic ligands are often luminescent, suggesting potential for applications in materials science. The bioinorganic chemistry of copper complexes with tetrazole and amine functionalities is also an area of active research, with potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, starting from a readily available substituted pyridine. A plausible synthetic route involves the formation of an 8-halotetrazolo[1,5-a]pyridine intermediate, followed by an amination reaction. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is suitable for this transformation.

Synthesis_Workflow Start 2-Chloro-3-aminopyridine Step1 Diazotization & Azidation Start->Step1 Intermediate1 8-Chlorotetrazolo[1,5-a]pyridine Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (Pd catalyst, ligand, base, NH3 source) Intermediate1->Step2 Product This compound Step2->Product

Coordination Chemistry and Expected Coordination Modes

This compound offers several potential coordination modes, which can be predicted based on the known coordination chemistry of aminopyridines and tetrazoles.

  • Monodentate Coordination: The ligand can coordinate to a metal center through the pyridine nitrogen atom, which is a common coordination mode for aminopyridine ligands.

  • Bidentate Chelating Coordination: The ligand can form a stable five-membered chelate ring by coordinating through the pyridine nitrogen and the exocyclic amino group.

  • Bridging Coordination: The tetrazole ring, with its multiple nitrogen atoms, can act as a bridging ligand between two or more metal centers, potentially leading to the formation of coordination polymers. The 3-aminopyridine ligand has been shown to form polymeric chains by linking metal centers.

Coordination_Modes Ligand This compound Mode1 Monodentate (via Pyridine-N) Ligand->Mode1 Mode2 Bidentate Chelate (via Pyridine-N and Amino-N) Ligand->Mode2 Mode3 Bridging (via Tetrazole-N's) Ligand->Mode3 Metal Metal Ion (M) Mode1->Metal Mode2->Metal Mode3->Metal Metal2 Metal Ion (M) Mode3->Metal2

Potential Applications of Metal Complexes

The metal complexes of this compound are expected to have a range of applications based on analogues found in the literature.

  • Homogeneous Catalysis: Palladium(II) complexes with aminopyridine ligands have been successfully employed as catalysts for the selective oxidation of benzylic C-H bonds. This suggests that palladium complexes of the title ligand could also exhibit catalytic activity in various organic transformations, including cross-coupling reactions.

  • Luminescent Materials: Zinc(II) complexes with polypyridylamine ligands are known to exhibit blue luminescence. The rigid structure of the this compound ligand, when coordinated to a d¹⁰ metal like Zn(II), could lead to the development of novel luminescent materials for applications in sensors or organic light-emitting diodes (OLEDs).

  • Bioinorganic Chemistry and Drug Development: Copper is an essential element in many biological processes, and copper complexes are widely studied for their therapeutic potential. Tetrazole-containing compounds have shown a broad spectrum of biological activities. Copper(II) complexes with tetrazole-based ligands are being investigated for applications such as chemodynamic therapy against cancer cells. Therefore, copper complexes of this compound may exhibit interesting biological properties.

Potential_Applications Ligand This compound Complexes Metal Complexes (M = Pd, Zn, Cu, etc.) Ligand->Complexes App1 Catalysis (e.g., C-H Activation, Cross-Coupling) Complexes->App1 App2 Luminescent Materials (e.g., OLEDs, Sensors) Complexes->App2 App3 Bioinorganic Chemistry (e.g., Anticancer Agents) Complexes->App3

Quantitative Data from Analogous Systems

The following tables summarize representative quantitative data from the literature for metal complexes of analogous aminopyridine and tetrazole-containing ligands. This data can serve as a benchmark for the characterization of new complexes synthesized with this compound.

Table 1: Selected Bond Lengths in Analogous Metal Complexes (Å)

ComplexMetalM-N (Pyridine)M-N (Amine)M-N (Tetrazole)Reference
[Cu(3-aminopyridine)₂(NCS)₂]Cu(II)2.013(6)

Application Notes and Protocols for Tetrazolo[1,5-a]pyridin-8-amine Derivatives as Energetic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of tetrazolo[1,5-a]pyridin-8-amine derivatives as potential energetic materials. The unique structural features of these compounds, combining the high-nitrogen content of the tetrazole ring with the reactivity of the pyridine system, make them a promising area of research for the development of novel explosives and propellants.

Overview and Potential Applications

Tetrazolo[1,5-a]pyridine derivatives are a class of heterocyclic compounds that have garnered interest in the field of energetic materials due to their high heats of formation and potential for generating large volumes of nitrogen gas upon decomposition. The introduction of an amine group at the 8-position offers a versatile handle for further functionalization, allowing for the tuning of energetic properties such as density, detonation velocity, and sensitivity.

Potential applications for these materials include:

  • Primary and Secondary Explosives: Depending on their sensitivity, these compounds could be tailored for use in detonators or as main-charge explosives.

  • Gas Generants: The high nitrogen content makes them suitable for applications in airbags and other gas-generating devices.

  • Propellants: As components in solid rocket propellants, they can contribute to high specific impulse.

Synthesis of this compound Derivatives

The general synthetic strategy involves a two-step process: the formation of the tetrazolo[1,5-a]pyridine core followed by the introduction of the 8-amino group and subsequent functionalization.

General Synthetic Pathway

The synthesis commences with a commercially available dichloropyridine, which undergoes a nucleophilic substitution with sodium azide to form the tetrazole ring. The resulting chloro-substituted tetrazolopyridine serves as a key intermediate for the introduction of the amino group.

Synthesis_Pathway 2,6-Dichloropyridine 2,6-Dichloropyridine 8-Chlorotetrazolo[1,5-a]pyridine 8-Chlorotetrazolo[1,5-a]pyridine 2,6-Dichloropyridine->8-Chlorotetrazolo[1,5-a]pyridine 1. NaN3 This compound This compound 8-Chlorotetrazolo[1,5-a]pyridine->this compound 2. Amination Energetic Derivatives Energetic Derivatives This compound->Energetic Derivatives 3. Nitration/Functionalization

Caption: General synthesis workflow for energetic this compound derivatives.

Experimental Protocols

Caution: The synthesis and handling of energetic materials should only be performed by trained professionals in a properly equipped laboratory with appropriate safety measures in place.

Protocol 1: Synthesis of 8-Chlorotetrazolo[1,5-a]pyridine

This protocol describes the synthesis of the key intermediate, 8-chlorotetrazolo[1,5-a]pyridine, from 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropyridine (1.0 eq) in DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-chlorotetrazolo[1,5-a]pyridine.[1]

Characterization:

  • ¹H NMR: Confirm the structure by analyzing the proton signals of the pyridine ring.

  • ¹³C NMR: Confirm the carbon framework of the molecule.

  • Mass Spectrometry: Determine the molecular weight of the product.

Protocol 2: Synthesis of this compound

This protocol details the amination of 8-chlorotetrazolo[1,5-a]pyridine.

Materials:

  • 8-Chlorotetrazolo[1,5-a]pyridine

  • Ammonia solution (e.g., 28% in water or a solution in an organic solvent)

  • Suitable solvent (e.g., ethanol, dioxane)

Procedure:

  • In a sealed pressure vessel, dissolve 8-chlorotetrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent.

  • Add an excess of the ammonia solution.

  • Heat the mixture to a temperature between 120-150 °C for 12-24 hours. The optimal temperature and time should be determined by monitoring the reaction progress (e.g., by TLC or LC-MS).

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield this compound.

Characterization:

  • ¹H NMR and ¹³C NMR: Confirm the substitution of the chlorine atom with the amino group.

  • FT-IR: Identify the characteristic N-H stretching vibrations of the amine group.

  • Mass Spectrometry: Confirm the molecular weight of the final product.

Protocol 3: Nitration of this compound

This protocol provides a general method for the introduction of nitro groups to the pyridine ring, a key step in enhancing the energetic properties.

Materials:

  • This compound

  • Fuming nitric acid (90-100%)

  • Sulfuric acid (98%)

Procedure:

  • In a flask cooled in an ice-water bath, slowly add this compound (1.0 eq) to a pre-cooled mixture of fuming nitric acid and sulfuric acid.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent.

Characterization:

  • ¹H NMR and ¹³C NMR: Confirm the position and number of nitro groups introduced.

  • FT-IR: Identify the characteristic symmetric and asymmetric stretching vibrations of the nitro groups.

  • Elemental Analysis: Determine the elemental composition of the nitrated product.

Physicochemical and Energetic Properties

The energetic properties of this compound derivatives are highly dependent on their molecular structure, particularly the degree of nitration and the presence of other functional groups.

Data Presentation

The following table summarizes the calculated and experimental energetic properties of some representative tetrazolo[1,5-a]pyridine derivatives.

CompoundDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Decomposition Temp. (°C)
4,6-Dinitrotetrazolo[1,5-a]pyridine1.79 (calc)-8250 (calc)314 (calc)--Unstable
Hypothetical Derivatives
8-Amino-X,Y-dinitrotetrazolo[1,5-a]pyridine~1.8~300~8500~30* >20 >240 >200
8-Amino-X,Y,Z-trinitrotetrazolo[1,5-a]pyridine~1.9~400~9000~35 <20 <240 >200*

Note: Data for hypothetical derivatives are estimated based on trends observed in related energetic materials and require experimental verification.[2]

Key Performance Indicators

The performance of these energetic materials is influenced by a balance of several factors.

Performance_Factors Performance Performance Sensitivity Sensitivity Performance->Sensitivity Density Density Density->Performance Heat of Formation Heat of Formation Heat of Formation->Performance Oxygen Balance Oxygen Balance Oxygen Balance->Performance

Caption: Key factors influencing the performance of energetic materials.

Safety and Handling

Energetic materials derived from this compound are potentially sensitive to impact, friction, and electrostatic discharge. All handling should be conducted with appropriate personal protective equipment (PPE), including safety glasses, face shields, and protective clothing. Operations should be carried out in a fume hood and behind a blast shield. It is crucial to perform sensitivity testing (e.g., BAM fallhammer for impact sensitivity and friction tests) to assess the hazards associated with each new compound.[3][4][5][6][7] Thermal stability should be evaluated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine decomposition temperatures and potential thermal hazards.[8][9][10][11][12]

Conclusion

This compound derivatives represent a promising class of energetic materials with tunable properties. The synthetic routes outlined in these notes provide a foundation for the exploration of new compounds with enhanced performance and safety characteristics. Further research should focus on the detailed experimental characterization of a wider range of derivatives to establish clear structure-property relationships and to identify lead candidates for specific applications.

References

Synthesis of 4-Amino Tetrazolo[1,5-a]quinolines: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed, step-by-step protocol for the synthesis of 4-amino tetrazolo[1,5-a]quinoline derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial and anti-inflammatory properties. The synthesis is typically achieved through the nucleophilic substitution of a chlorine atom in a 4-chloro tetrazolo[1,5-a]quinoline precursor with various secondary amines.

Synthetic Workflow

The overall synthetic strategy is a two-step process. The first step involves the formation of the tetrazolo[1,5-a]quinoline core, which is then followed by the introduction of the amino group at the 4-position. A common starting material for the first step is a substituted 2-chloroquinoline-3-carbaldehyde, which undergoes cyclization upon reaction with sodium azide to form the tetrazole ring. The subsequent step involves the reaction of the resulting 4-chloro tetrazolo[1,5-a]quinoline with a variety of secondary amines to yield the final 4-amino derivatives.

SynthesisWorkflow start Substituted 2-Chloroquinoline-3-carbaldehyde intermediate 4-Chloro Tetrazolo[1,5-a]quinoline start->intermediate  Sodium Azide (NaN3)    DMSO   product 4-Amino Tetrazolo[1,5-a]quinoline intermediate->product  Ethanol (Solvent)    Reflux   amine Secondary Amine (e.g., Piperidine, Morpholine, Piperazine) amine->product

Caption: General synthetic scheme for 4-amino tetrazolo[1,5-a]quinolines.

Experimental Protocols

This section details the experimental procedures for the synthesis of 4-amino tetrazolo[1,5-a]quinolines, based on established literature methods.[1][2]

Step 1: Synthesis of 4-Chloro Tetrazolo[1,5-a]quinolines (General Procedure)

The synthesis of the 4-chloro tetrazolo[1,5-a]quinoline intermediate is a crucial first step. While various methods exist for the formation of the tetrazolo[1,5-a]quinoline core, a common route involves the reaction of a corresponding 2-chloroquinoline derivative with sodium azide.[3] For the purpose of this protocol, we will assume the 4-chloro tetrazolo[1,5-a]quinoline precursor is available.

Step 2: Synthesis of 4-Amino Tetrazolo[1,5-a]quinolines (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired 4-chloro tetrazolo[1,5-a]quinoline (1 equivalent) in ethanol.

  • Addition of Amine: To this solution, add the appropriate secondary amine (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.

  • Purification: The resulting residue is then treated with a small amount of ethyl ether to induce precipitation of the pure product. The solid product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol, ethanol/chloroform, or ethyl acetate/chloroform).[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of a series of 4-amino tetrazolo[1,5-a]quinoline derivatives, demonstrating the versatility of the described protocol with various secondary amines.[1]

Compound IDR1R2R3Secondary AmineYield (%)Melting Point (°C)
4a CH₃HCH₂Piperidine74182
4e CH₃, CH₃HCH₂3,5-Dimethylpiperidine79178
4f CH₃, CH₃HO3,5-Dimethylmorpholine75176
4g CH₃, CH₃HNH3,5-Dimethylpiperazine72169
4j HCH₃OMorpholine72183
4k HCH₃NHPiperazine72169
4m HNO₂NHPiperazine
4n HOCH₃NHPiperazine72183

Data extracted from Priya M. Madalageri et al., Der Pharma Chemica, 2016, 8(15):207-212.[1]

Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity. These include:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=N and C-N bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of protons and carbons in their expected environments.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Elemental Analysis: To confirm the elemental composition of the final products.

Concluding Remarks

The synthesis of 4-amino tetrazolo[1,5-a]quinolines is a straightforward process that can be readily adapted for the generation of a diverse library of compounds for further investigation in drug discovery and development. The provided protocol, based on established literature, offers a reliable method for obtaining these valuable heterocyclic scaffolds. Researchers should adhere to standard laboratory safety practices when handling the reagents and solvents involved in this synthesis.

References

Application Notes and Protocols for the Photochemical Ring Expansion of Tetrazolopyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the photochemical ring expansion of tetrazolo[1,5-a]pyridines, a key reaction for the synthesis of novel diazepine derivatives. Diazepines are privileged scaffolds in medicinal chemistry, and this photochemical method offers a unique synthetic route to access this important class of compounds. These notes include a general overview of the reaction, a detailed experimental setup, a step-by-step protocol, and data presentation in a structured format. The underlying reaction mechanism and experimental workflow are visualized using diagrams to ensure clarity and reproducibility.

Introduction

The photochemical rearrangement of fused tetrazoles provides an elegant method for the synthesis of expanded ring systems. Specifically, the photolysis of tetrazolo[1,5-a]pyridines initiates a cascade of reactions, leading to the formation of a seven-membered diazepine ring. This ring expansion proceeds through the photoinduced extrusion of molecular nitrogen from the tetrazole ring, generating a highly reactive nitrene intermediate. This intermediate then undergoes ring expansion to a diazacycloheptatetraene, which can be trapped by a suitable nucleophile to yield the stable diazepine product. This method is particularly valuable as it allows for the introduction of diversity into the diazepine scaffold by varying the nucleophile.

Reaction Mechanism

The photochemical ring expansion of tetrazolo[1,5-a]pyridines is believed to proceed through the following pathway:

  • Photoexcitation: The tetrazolopyridine absorbs ultraviolet (UV) light, promoting it to an excited state.

  • Nitrogen Extrusion: The excited tetrazolopyridine undergoes rapid decomposition, releasing a molecule of nitrogen gas (N₂) and forming a singlet pyridylnitrene intermediate.

  • Ring Expansion: The highly reactive nitrene intermediate undergoes a ring expansion to form a transient and strained 1,3-diazacyclohepta-1,2,4,6-tetraene.

  • Nucleophilic Trapping: A nucleophile present in the reaction mixture, such as an amine, attacks the diazacycloheptatetraene, leading to the formation of the final, stable 1,3-diazepine product.

ReactionMechanism cluster_start Starting Material cluster_intermediates Intermediates cluster_product Product Tetrazolopyridine Tetrazolo[1,5-a]pyridine ExcitedState Excited State Tetrazolopyridine->ExcitedState hν (UV light) Nitrene Pyridylnitrene ExcitedState->Nitrene - N₂ Diazacycloheptatetraene 1,3-Diazacyclohepta- 1,2,4,6-tetraene Nitrene->Diazacycloheptatetraene Ring Expansion Diazepine 1,3-Diazepine Diazacycloheptatetraene->Diazepine + Nucleophile (e.g., R₂NH)

Caption: Proposed reaction mechanism for the photochemical ring expansion.

Experimental Setup

A standard photochemical reactor setup is required for this synthesis. The choice between a batch or continuous flow reactor will depend on the desired scale of the reaction.

1. Batch Reactor Setup:

A typical batch photoreactor consists of:

  • UV Lamp: A low-pressure mercury lamp (emitting primarily at 254 nm) is a suitable light source. The lamp is placed in a quartz immersion well to allow for direct irradiation of the solution while being cooled.

  • Reaction Vessel: A borosilicate glass or quartz vessel with ports for the immersion well, a condenser, a nitrogen inlet, and a sampling port. Quartz is preferred for its higher UV transparency.

  • Cooling System: A cooling bath or a circulating chiller to maintain a constant reaction temperature, typically near room temperature, to minimize thermal side reactions.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and intermediates.

  • Stirring: A magnetic stirrer to ensure homogeneous mixing of the reaction solution.

2. Continuous Flow Reactor Setup:

For improved scalability, safety, and control over reaction parameters, a continuous flow setup can be employed.

  • Pumps: Syringe pumps or HPLC pumps to deliver the reactant solution and the nucleophile solution at precise flow rates.

  • Photoreactor: A commercially available flow photoreactor (e.g., Vapourtec UV-150) equipped with a suitable lamp (e.g., medium-pressure mercury lamp or high-power UV LED). The reactor consists of a coiled tubing made of a UV-transparent material (e.g., PFA) wrapped around the light source.[1]

  • Back-Pressure Regulator: To maintain the system under pressure and prevent outgassing of the nitrogen evolved during the reaction.[1]

  • Temperature Control: Integrated cooling or heating systems to maintain the desired reaction temperature.[1]

Experimental Protocols

Protocol 1: Synthesis of 8-cyanotetrazolo[1,5-a]pyridine (Starting Material)

The starting material can be synthesized from the corresponding 2-azido-3-cyanopyridine, which exists in equilibrium with the tetrazolopyridine form. The synthesis of 2-azidopyridines is typically achieved from the corresponding 2-halopyridines.

Materials:

  • 2-chloro-3-cyanopyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-cyanopyridine (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 8-cyanotetrazolo[1,5-a]pyridine.

Protocol 2: Photochemical Ring Expansion to 2-(diisopropylamino)-3H-1,3-diazepine-4-carbonitrile [1]

Materials:

  • 8-cyanotetrazolo[1,5-a]pyridine

  • Diisopropylamine

  • Acetonitrile (spectroscopic grade)

  • Nitrogen gas

Procedure (Batch Reactor):

  • Prepare a dilute solution of 8-cyanotetrazolo[1,5-a]pyridine (e.g., 0.01 M) in acetonitrile in the photochemical reactor vessel.

  • Add an excess of diisopropylamine (e.g., 5-10 equivalents).

  • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • While maintaining a nitrogen atmosphere and stirring, turn on the cooling system to maintain the reaction at room temperature (e.g., 20-25 °C).

  • Turn on the UV lamp to initiate the photolysis.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the scale and lamp intensity.

  • Once the starting material is consumed, turn off the lamp.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (a gradient of hexane/ethyl acetate is a common eluent system for such compounds) to yield the desired 2-(diisopropylamino)-3H-1,3-diazepine-4-carbonitrile as orange crystals.[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

Starting MaterialNucleophileSolventProductYield (%)Reference
8-cyanotetrazolo[1,5-a]pyridineDiisopropylamineAcetonitrile2-(diisopropylamino)-3H-1,3-diazepine-4-carbonitrile47[1]

Table 2: Spectroscopic Data for 2-(diisopropylamino)-3H-1,3-diazepine-4-carbonitrile

TechniqueDataReference
¹H NMR (CDCl₃, ppm)δ 6.20 (br d, 1H, H-1), 5.78 (d, 1H, H-5), 5.70 (t, 1H, H-7), 5.06 (t, 1H, H-6)[1]
IR (cm⁻¹)3375 (N-H), 2221 (C≡N)[1]

Note: Complete ¹³C NMR and high-resolution mass spectrometry (HRMS) data should be acquired for full characterization.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification Dissolve Dissolve 8-cyanotetrazolo[1,5-a]pyridine and diisopropylamine in acetonitrile Purge Purge with Nitrogen Dissolve->Purge Irradiate Irradiate with UV light (e.g., 254 nm) at room temperature Purge->Irradiate Monitor Monitor reaction by TLC/LC-MS Irradiate->Monitor Evaporate Evaporate solvent Monitor->Evaporate Reaction Complete Chromatography Column Chromatography Evaporate->Chromatography Characterize Characterize product (NMR, IR, MS) Chromatography->Characterize

Caption: Experimental workflow for the photochemical ring expansion.

Safety Precautions

  • UV Radiation: UV light is harmful to the eyes and skin. The photochemical reactor should be properly shielded to prevent exposure. Use appropriate personal protective equipment (PPE), including UV-blocking safety glasses.

  • Azides: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with care in a well-ventilated fume hood.

  • Solvents: Acetonitrile and other organic solvents are flammable and toxic. Handle them in a well-ventilated fume hood and away from ignition sources.

  • Pressure: In a flow setup, be aware of the potential for pressure buildup. Ensure the system is equipped with appropriate pressure relief mechanisms.

References

Application Notes and Protocols for the Purity Assessment of Tetrazolo[1,5-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for determining the purity of Tetrazolo[1,5-a]pyridin-8-amine, a critical parameter for ensuring its quality, safety, and efficacy in research and pharmaceutical development. The following protocols are designed to be adapted and validated by analytical laboratories.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and quantifying any related impurities. A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[1][2]

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 6.4 with Orthophosphoric Acid[1]
Mobile Phase B Acetonitrile
Gradient 0-5 min: 95% A, 5% B5-25 min: Linear gradient to 40% A, 60% B25-30 min: Hold at 40% A, 60% B30-32 min: Linear gradient to 95% A, 5% B32-40 min: Hold at 95% A, 5% B
Flow Rate 1.0 mL/min[1]
Column Temperature 35 °C[3]
Detection Wavelength 280 nm[3]
Injection Volume 10 µL

| Diluent | Mobile Phase A: Acetonitrile (50:50, v/v) |

Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of this compound in the diluent in a 25 mL volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up the volume to 25 mL with the diluent to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Data Presentation:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterResult
Retention Time of Main Peak Report in minutes
Peak Area of Main Peak Report in area units
Total Peak Area Report in area units
Purity (%) (Area of Main Peak / Total Peak Area) x 100
Individual Impurity (%) (Area of Impurity Peak / Total Peak Area) x 100
Total Impurities (%) Sum of all individual impurity percentages

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Sample B Dissolve in Diluent A->B C Sonicate B->C D Dilute to Final Volume C->D E Filter D->E F Inject into HPLC System E->F Analysis G Chromatographic Separation F->G H UV/DAD Detection G->H I Integrate Peaks H->I Data Acquisition J Calculate Area % I->J K Generate Report J->K

Caption: HPLC Purity Assessment Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents or degradation products that are amenable to gas chromatography.

Experimental Protocol:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Headspace autosampler

Chromatographic Conditions:

Parameter Value
Column DB-624, 30 m x 0.32 mm, 1.8 µm film thickness[4]
Carrier Gas Helium, 1.0 mL/min[4]
Injector Temperature 250 °C
Oven Temperature Program Initial 40 °C for 15 min, ramp at 30 °C/min to 240 °C, hold for 5 min[4]
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Mass Range 35-400 amu

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Sample Preparation (Headspace):

  • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

  • Add 5 mL of N,N-Dimethylformamide (DMF).

  • Seal the vial immediately.

  • Incubate the vial in the headspace autosampler at 100 °C for 20 minutes before injection.

Data Presentation:

ParameterResult
Impurity Name Identify by MS library match
Retention Time Report in minutes
Peak Area Report in area units
Concentration (ppm) Quantify using a standard curve

Workflow for GC-MS Volatile Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Headspace Analysis cluster_data Data Processing & Reporting A Weigh Sample into Headspace Vial B Add Solvent (e.g., DMF) A->B C Seal Vial B->C D Incubate Vial C->D Analysis E Inject Headspace Vapor D->E F GC Separation E->F G MS Detection F->G H Identify Peaks (MS Library) G->H Data Acquisition I Quantify Impurities H->I J Generate Report I->J

Caption: GC-MS Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an essential tool for the unambiguous identification and structural confirmation of this compound. It can also be used for quantitative purity assessment (qNMR) against a certified internal standard.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

¹H NMR Parameters:

Parameter Value
Solvent DMSO-d₆
Temperature 25 °C
Pulse Program Standard proton pulse sequence
Number of Scans 16

| Relaxation Delay | 5 seconds |

¹³C NMR Parameters:

Parameter Value
Solvent DMSO-d₆
Temperature 25 °C
Pulse Program Proton-decoupled carbon pulse sequence
Number of Scans 1024

| Relaxation Delay | 2 seconds |

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • For qNMR, accurately weigh the sample and a certified internal standard (e.g., maleic acid) and dissolve in a known volume of solvent.

Data Presentation:

The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. The purity is calculated by comparing the integral of a characteristic proton signal of the analyte to that of the internal standard.

ParameterExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Pyridine Ring Protons 7.0 - 8.5110 - 150
Amino Group Protons Broad singlet, variable-
Pyridine Ring Carbons -110 - 150
Tetrazole Ring Carbon -~150-160

Logical Flow for NMR Analysis

NMR_Logic A Prepare Sample in Deuterated Solvent B Acquire 1H and 13C NMR Spectra A->B C Process Spectra (FT, Phasing, Baseline Correction) B->C D Assign Chemical Shifts C->D F Identify Impurity Signals C->F E Structural Confirmation D->E G Quantitative NMR (qNMR) E->G F->G H Calculate Purity G->H I Final Report H->I

Caption: NMR Analysis Logical Flow.

Differential Scanning Calorimetry (DSC) for Absolute Purity

DSC can be used as a thermoanalytical technique to determine the absolute molar purity of crystalline substances like this compound. The method is based on the Van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.

Experimental Protocol:

Instrumentation:

  • Differential Scanning Calorimeter with a cooling accessory

DSC Parameters:

Parameter Value
Sample Pan Hermetically sealed aluminum pans
Sample Weight 1-3 mg
Purge Gas Nitrogen at 50 mL/min
Heating Rate 1 °C/min

| Temperature Range | Ambient to a temperature above the melting point of the compound |

Procedure:

  • Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a slow rate (e.g., 1 °C/min) through its melting transition.

  • Record the heat flow as a function of temperature.

Data Presentation:

The purity is calculated by the DSC software using the Van't Hoff equation.

ParameterResult
Onset of Melting (°C) Report the temperature
Peak Melting Temperature (°C) Report the temperature
Heat of Fusion (ΔH, J/g) Report the value
Molar Purity (%) Report the calculated purity

Experimental Workflow for DSC Purity Analysis

DSC_Workflow A Calibrate DSC Instrument B Weigh Sample (1-3 mg) into Pan A->B C Hermetically Seal Pan B->C D Place Sample & Reference in DSC Cell C->D E Heat Sample at a Controlled Rate D->E F Record Thermogram (Heat Flow vs. Temp) E->F G Analyze Melting Endotherm F->G H Calculate Purity via Van't Hoff Equation G->H I Report Results H->I

Caption: DSC Purity Analysis Workflow.

Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating HPLC method.[5][6] These studies help to identify potential degradation products and demonstrate the specificity of the analytical method.

Protocol:

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid drug and drug in solution to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

Procedure:

  • Prepare solutions of this compound (approx. 1 mg/mL) for each stress condition.

  • After the specified exposure time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by the developed HPLC method.

  • Assess the peak purity of the main peak using a DAD to ensure no co-eluting degradation products.

Data Presentation:

Summarize the results in a table, indicating the percentage of degradation and the formation of any major degradation products under each stress condition. Mass balance should be calculated to account for the degraded API.

Stress Condition% Degradation of APINo. of Degradation PeaksRetention Times of Major Degradants (min)
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

This comprehensive set of analytical techniques provides a robust framework for the complete purity assessment of this compound, ensuring its suitability for its intended use in research and development. All methods should be validated according to ICH guidelines to ensure they are accurate, precise, specific, and reliable.[1]

References

Application Notes and Protocols: Azido-Pyridine Precursors in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of azido-pyridine precursors in click chemistry, a set of powerful, specific, and high-yielding reactions for molecular assembly. The protocols detailed below are intended to serve as a practical guide for the implementation of these techniques in various research and development settings, from bioconjugation to materials science and drug discovery.

Introduction to Azido-Pyridine Precursors in Click Chemistry

Azido-pyridine derivatives are versatile building blocks in the realm of click chemistry, primarily utilized in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The presence of the azide group on the pyridine ring allows for its efficient and specific reaction with alkyne-containing molecules to form a stable triazole linkage. This bioorthogonal reaction is highly valued for its reliability, broad functional group tolerance, and ability to be performed in aqueous environments, making it ideal for biological applications.[][2][3][4]

The pyridine moiety itself can offer unique properties to the final conjugate, such as acting as a ligand for metal complexes, influencing solubility, and participating in hydrogen bonding, which can be advantageous in drug design and material science.[5]

Key Applications:

  • Bioconjugation: Labeling of proteins, nucleic acids, and other biomolecules for imaging, tracking, and diagnostics.[6][7][8]

  • Drug Discovery: Synthesis of novel therapeutic agents, including enzyme inhibitors and anticancer drugs.[2][9][10] The triazole ring formed is metabolically stable and can act as a pharmacophore.[2]

  • Materials Science: Functionalization of polymers and surfaces to create materials with tailored properties.[11]

  • Macromolecular Synthesis: Creation of complex architectures such as macrocycles and dendrimers.[9]

Core Click Chemistry Reactions with Azido-Pyridines

Two primary click chemistry reactions are employed with azido-pyridine precursors: CuAAC and SPAAC. The choice between them depends on the specific application, particularly the tolerance of the system to copper catalysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most classic and widely used click reaction. It involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer.[3][12]

Reaction Scheme:

CuAAC_Reaction cluster_reactants Reactants cluster_products Product AzidoPyridine Azido-Pyridine Catalyst + Cu(I) catalyst (e.g., CuSO4/Na-Ascorbate) AzidoPyridine->Catalyst Alkyne R-C≡CH Alkyne->Catalyst Triazole 1,4-Disubstituted Triazole Catalyst->Triazole Click Reaction SPAAC_Reaction cluster_reactants Reactants cluster_products Product AzidoPyridine Azido-Pyridine Triazole Triazole Adduct AzidoPyridine->Triazole + Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole Spontaneous Cycloaddition CuAAC_Workflow A 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, THPTA, Na-Ascorbate) B 2. Premix CuSO4 and THPTA (1:5 molar ratio) A->B D 4. Add CuSO4/THPTA Complex to the reaction mixture B->D C 3. Combine Azido-Pyridine and Alkyne-Biomolecule in Buffer C->D E 5. Initiate Reaction by adding fresh Sodium Ascorbate D->E F 6. Incubate at Room Temperature (30-60 minutes) E->F G 7. Purify the Conjugate (e.g., chromatography, precipitation) F->G SPAAC_Workflow A 1. Prepare Solutions of Azido-Pyridine and Strained Alkyne B 2. Combine Reactants in a suitable buffer or cell media A->B C 3. Incubate under desired conditions (e.g., 37°C for live cells) B->C D 4. Monitor Reaction Progress (e.g., fluorescence imaging) C->D E 5. Purify or Analyze the Conjugated Product D->E Kinase_Inhibition_Pathway cluster_synthesis Inhibitor Synthesis via Click Chemistry cluster_pathway Cellular Signaling Pathway AzidoPyridine Azido-Pyridine Core Click CuAAC or SPAAC AzidoPyridine->Click AlkyneFragments Alkyne-Modified Fragments AlkyneFragments->Click InhibitorLibrary Pyridine-Triazole Inhibitor Library Click->InhibitorLibrary Kinase Target Kinase InhibitorLibrary->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrazolo[1,5-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of Tetrazolo[1,5-a]pyridin-8-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the tetrazolo[1,5-a]pyridine core structure?

A1: The primary methods for synthesizing the tetrazolo[1,5-a]pyridine ring system involve the reaction of substituted pyridines with an azide source. Key approaches include:

  • The reaction of 2-halopyridines with trimethylsilyl azide (TMSN₃) in the presence of a fluoride source like tetrabutylammonium fluoride hydrate (TBAF·xH₂O).[1][2]

  • The treatment of pyridine N-oxides with sulfonyl or phosphoryl azides, such as diphenyl phosphorazidate (DPPA), often in the presence of pyridine.[2][3][4]

  • The reaction of pyridine N-oxides with 4-toluenesulfonyl chloride and sodium azide in a suitable solvent like toluene at elevated temperatures.[2]

Q2: What is a typical starting material for the synthesis of this compound?

A2: A common precursor would be a 2-substituted pyridine bearing an amino group or a group that can be converted to an amino group at the 8-position of the resulting tetrazolo[1,5-a]pyridine ring. For instance, starting with a substituted 2-halopyridine that already contains the desired amino functionality or a protected amino group is a viable strategy.

Q3: What are the expected yields for the synthesis of substituted tetrazolo[1,5-a]pyridines?

A3: Reported yields for the synthesis of various tetrazolo[1,5-a]pyridine derivatives are generally good to excellent, often depending on the specific substrates and reaction conditions. For example, the method using 2-halopyridines with TMSN₃ and TBAF can achieve isolated yields of up to 90%.[1] Syntheses starting from pyridine N-oxides also report high yields.[3][4]

Q4: Are there any known side reactions or common impurities I should be aware of?

A4: Depending on the synthetic route, potential side reactions could include incomplete reaction leading to residual starting material, or the formation of isomers if the starting pyridine has multiple leaving groups. With highly nucleophilic amines, ring-opening of the tetrazolo[1,5-a]pyridine ring can occur, leading to the formation of dienyltetrazoles.[5] Purification by column chromatography is often necessary to remove these impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive reagentsEnsure the purity and reactivity of all reagents, particularly the azide source (e.g., TMSN₃, sodium azide) and any activators (e.g., TBAF, DPPA).
Inappropriate reaction temperatureOptimize the reaction temperature. Some methods require heating (e.g., 85°C to 120°C) to proceed efficiently.[1][4]
Poor quality of starting materialVerify the purity of the substituted 2-aminopyridine or 2-halopyridine precursor.
Insufficient reaction timeMonitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion. Some reactions may require up to 24 hours.[1][4]
Incomplete Reaction Insufficient amount of reagentUse a slight excess of the azide source and any activating agents.
Catalyst/activator deactivationEnsure anhydrous conditions if the reagents are sensitive to moisture. For methods using TBAF hydrate, the water content can be crucial.[1]
Formation of Multiple Products Lack of regioselectivityIf the starting pyridine has multiple potential reaction sites, consider using a more regioselective synthetic route. The use of 2-halopyridines generally provides good regioselectivity.[1]
Ring-opening side reactionsIf using a strong nucleophilic amine, consider protecting it or using milder reaction conditions to prevent attack on the pyridine ring.[5]
Difficulty in Product Isolation/Purification Product is highly polarUse an appropriate solvent system for extraction and column chromatography. A polar solvent system may be required.
Co-elution of impuritiesOptimize the chromatography conditions (e.g., stationary phase, mobile phase gradient) to achieve better separation.

Data Presentation

Table 1: Comparison of Synthetic Methods for Tetrazolo[1,5-a]pyridines

Starting Material Reagents Conditions Isolated Yield (%) Reference
2-HalopyridinesTrimethylsilyl azide (TMSN₃), Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)85°C, 24 hoursUp to 90%[1]
Pyridine N-oxidesDiphenyl phosphorazidate (DPPA), Pyridine120°C, 24 hours (solvent-free)Good to Excellent[3][4]
Pyridine N-oxides4-Toluene sulfonyl chloride, Sodium azideToluene, elevated temperatureGood[2]

Experimental Protocols

Method 1: From 2-Halopyridine Precursor

This protocol is adapted from the synthesis of tetrazolo[1,5-a]pyridines using 2-halopyridines.[1]

  • Reaction Setup: In a clean, dry flask, dissolve the substituted 2-halopyridine (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, NMP).

  • Reagent Addition: Add trimethylsilyl azide (TMSN₃, 1.5-2.0 equivalents) to the solution.

  • Initiation: Add tetrabutylammonium fluoride hydrate (TBAF·xH₂O, 1.5-2.0 equivalents).

  • Reaction: Heat the reaction mixture to 85°C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: From Pyridine N-oxide Precursor

This protocol is based on the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines.[4]

  • Reaction Setup: In a reaction vessel, combine the substituted pyridine N-oxide (1 equivalent), diphenyl phosphorazidate (DPPA, 1.2 equivalents), and pyridine (1.2 equivalents).

  • Reaction: Heat the solvent-free mixture to 120°C under a nitrogen atmosphere for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: Directly purify the crude product by column chromatography on silica gel to obtain the desired tetrazolo[1,5-a]pyridine derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Prepare Starting Material (e.g., 2-halo-X-aminopyridine) Start->Reagents Reaction_Setup Reaction Setup (Solvent, Reagents) Reagents->Reaction_Setup Heating Heat and Stir (e.g., 85-120°C, 24h) Reaction_Setup->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract Product Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_flowchart Start Low Yield Issue Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Temperature and Time Check_Reagents->Check_Conditions Reagents OK Replace_Reagents Use Pure Reagents Check_Reagents->Replace_Reagents Reagents Impure Analyze_Side_Products Analyze Byproducts (TLC, LC-MS, NMR) Check_Conditions->Analyze_Side_Products Conditions OK Adjust_Conditions Adjust T° and Time Check_Conditions->Adjust_Conditions Conditions Incorrect Optimize_Purification Optimize Purification Method Analyze_Side_Products->Optimize_Purification Side Products Identified Result Improved Yield Optimize_Purification->Result Replace_Reagents->Result Adjust_Conditions->Result

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Tetrazolo[1,5-a]pyridines from Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrazolo[1,5-a]pyridines from pyridine N-oxides.

Troubleshooting Guides and FAQs

Q1: My reaction is yielding a significant amount of 2-azidopyridine instead of the desired tetrazolo[1,5-a]pyridine. What is happening and how can I fix it?

A1: This is the most common issue encountered in this synthesis and is due to the inherent ring-chain tautomerism between the desired tetrazolo[1,5-a]pyridine and its 2-azidopyridine isomer. The position of this equilibrium is highly sensitive to reaction conditions.

Troubleshooting Steps:

  • Solvent Polarity: The equilibrium is significantly influenced by the solvent. More polar solvents favor the closed-ring tetrazole form, while less polar solvents favor the open-chain azide form.

    • Recommendation: If you are observing a high proportion of the 2-azidopyridine, consider switching to a more polar solvent. For example, if the reaction is being run in toluene, switching to a more polar solvent like DMSO or DMF can favor the formation of the tetrazolo[1,5-a]pyridine.

  • Temperature: Higher temperatures tend to shift the equilibrium towards the 2-azidopyridine isomer.

    • Recommendation: If your protocol uses high temperatures, try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and product distribution.

  • Substituent Effects: The electronic nature of the substituents on the pyridine ring plays a crucial role. Electron-withdrawing groups on the pyridine ring tend to stabilize the 2-azidopyridine form, whereas electron-donating groups favor the tetrazolo[1,5-a]pyridine ring.

    • Recommendation: Be aware of the electronic properties of your substituents. If you are working with a pyridine N-oxide bearing a strong electron-withdrawing group, you may need to more carefully optimize the solvent and temperature to favor the tetrazole product.

Q2: I am observing a significant amount of the deoxygenated starting pyridine as a byproduct. What causes this and how can I minimize it?

A2: Deoxygenation of the pyridine N-oxide starting material is a known side reaction, particularly when using certain activating agents like sulfonyl chlorides.

Troubleshooting Steps:

  • Choice of Activating Agent: While tosyl chloride (TsCl) is a common activating agent, it can sometimes lead to deoxygenation. Diphenylphosphoryl azide (DPPA) is often reported to give cleaner reactions with higher yields of the desired tetrazole.[1]

    • Recommendation: If deoxygenation is a major issue, consider switching from TsCl to DPPA as the activating agent.

  • Reaction Conditions: The presence of a base and the specific sulfonyl chloride used can influence the extent of deoxygenation. For example, using methanesulfonyl chloride (MsCl) with triethylamine has been reported as a method for the deoxygenation of pyridine N-oxides.

    • Recommendation: Carefully control the stoichiometry of your reagents. Ensure that the activating agent is consumed in the desired reaction pathway by maintaining an appropriate temperature and reaction time.

Q3: My reaction with tosyl chloride is producing chlorinated byproducts. How can I avoid this?

A3: The reaction of pyridine N-oxides with tosyl chloride can sometimes lead to the formation of chlorinated pyridone derivatives as side products. This is due to the reaction of the activated N-oxide with the chloride ions generated from the tosyl chloride.

Troubleshooting Steps:

  • Alternative Activating Agent: As with the deoxygenation issue, using an alternative activating agent that does not contain a halide, such as DPPA, can eliminate the source of chloride and prevent the formation of these byproducts.[1]

    • Recommendation: For substrates prone to chlorination, DPPA is a superior choice of activating agent.

Q4: The reaction is sluggish and gives a low yield of the desired product. What can I do to improve the outcome?

A4: Low yields can be attributed to several factors, including incomplete activation of the pyridine N-oxide, suboptimal reaction temperature, or the electronic nature of the substituents.

Troubleshooting Steps:

  • Activating Agent Efficacy: The choice of activating agent is critical. Studies have shown that phosphoryl azides like DPPA are often more efficient than sulfonyl chlorides for this transformation, leading to higher yields.[1]

    • Recommendation: Evaluate the effectiveness of your current activating agent. A comparison of different activating agents under your specific reaction conditions may be necessary.

  • Temperature and Reaction Time: The reaction typically requires elevated temperatures to proceed at a reasonable rate.[1]

    • Recommendation: If the reaction is slow, consider increasing the temperature. However, be mindful that higher temperatures can favor the formation of the 2-azidopyridine tautomer. A careful optimization of temperature and reaction time is key. For some substrates, longer reaction times at a moderate temperature may be optimal.

  • Substituent Effects: Pyridine N-oxides with electron-donating groups may be less reactive towards activation.

    • Recommendation: For less reactive substrates, you may need to use a more potent activating agent or more forcing reaction conditions (higher temperature, longer reaction time).

Quantitative Data Summary

The following tables summarize quantitative data on the synthesis of tetrazolo[1,5-a]pyridines, comparing different activating agents and the influence of substituents.

Table 1: Comparison of Activating Agents for the Synthesis of Tetrazolo[1,5-a]pyridine from Pyridine N-oxide

Activating AgentAzide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Diphenylphosphoryl azide (DPPA)In-situ from reagentPyridine (solvent)12024High[1]
4-Tosyl chloride (TsCl)Sodium azideToluene12048Good to excellent
Methanesulfonyl chloride (MsCl)Sodium azideToluene12048Moderate
Benzenesulfonyl chlorideSodium azideToluene12048Moderate

Table 2: Influence of Substituents on the Yield of Tetrazolo[1,5-a]pyridines using the TsCl/NaN₃ Method

Substituent on Pyridine N-oxidePositionYield (%)Comments
4-CN4ExcellentElectron-withdrawing group
4-NO₂4ExcellentStrong electron-withdrawing group
3-Me3LowerElectron-donating group
4-Me4LowerElectron-donating group
2-Me2LowerSteric hindrance and electron-donating

Detailed Experimental Protocols

Protocol 1: Synthesis of Tetrazolo[1,5-a]pyridine using Diphenylphosphoryl Azide (DPPA)

This protocol is a general procedure based on the method described by Keith (2006).[1]

Materials:

  • Pyridine N-oxide (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.2 equiv)

  • Pyridine (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the pyridine N-oxide and pyridine.

  • Add diphenylphosphoryl azide (DPPA) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrazolo[1,5-a]pyridine.

Protocol 2: Synthesis of Tetrazolo[1,5-a]pyridine using 4-Tosyl Chloride (TsCl) and Sodium Azide

This protocol is a general procedure based on the method described by Liu et al. (2014).

Materials:

  • Pyridine N-oxide (1.0 equiv)

  • 4-Tosyl chloride (TsCl) (1.5 equiv)

  • Sodium azide (NaN₃) (2.0 equiv)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyridine N-oxide, sodium azide, and toluene.

  • Add 4-tosyl chloride to the suspension.

  • Heat the reaction mixture to 120 °C and stir for 48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrazolo[1,5-a]pyridine.

Visualizations

Reaction_Mechanism General Reaction Mechanism PNO Pyridine N-oxide ActivatedComplex Activated N-oxide Complex PNO->ActivatedComplex + Activating Agent ActivatingAgent Activating Agent (e.g., TsCl, DPPA) Intermediate Azido-dihydropyridine Intermediate ActivatedComplex->Intermediate + N₃⁻ AzideIon Azide Ion (N₃⁻) Tetrazole Tetrazolo[1,5-a]pyridine (Desired Product) Intermediate->Tetrazole Cyclization Azidopyridine 2-Azidopyridine (Side Product) Tetrazole->Azidopyridine Ring-opening

Caption: General reaction mechanism for the synthesis of tetrazolo[1,5-a]pyridines.

Troubleshooting_Workflow Troubleshooting Workflow Start Reaction Start Problem Identify Primary Issue Start->Problem HighAzide High 2-Azidopyridine Content Problem->HighAzide Tautomerization LowYield Low Yield / Sluggish Reaction Problem->LowYield Inefficiency Deoxygenation Deoxygenation of Starting Material Problem->Deoxygenation Side Reaction Solvent Switch to more polar solvent (e.g., DMSO) HighAzide->Solvent Temp Lower reaction temperature HighAzide->Temp ActivatingAgent Switch to DPPA LowYield->ActivatingAgent OptimizeTemp Optimize temperature and reaction time LowYield->OptimizeTemp Deoxygenation->ActivatingAgent

Caption: Troubleshooting workflow for common issues in the synthesis.

Azide_Tetrazole_Equilibrium Azide-Tetrazole Equilibrium Factors Tetrazole Tetrazolo[1,5-a]pyridine (Favored by...) Azidopyridine 2-Azidopyridine (Favored by...) Tetrazole->Azidopyridine Equilibrium Factor1 Polar Solvents Factor1->Tetrazole Factor2 Lower Temperatures Factor2->Tetrazole Factor3 Electron-Donating Groups Factor3->Tetrazole Factor4 Nonpolar Solvents Factor4->Azidopyridine Factor5 Higher Temperatures Factor5->Azidopyridine Factor6 Electron-Withdrawing Groups Factor6->Azidopyridine

Caption: Factors influencing the azide-tetrazole equilibrium.

References

Technical Support Center: Purification of Tetrazolo[1,5-a]pyridin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Tetrazolo[1,5-a]pyridin-8-amine derivatives. These compounds present unique challenges due to their chemical nature, including potential tautomerism and reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: The most common impurities include:

  • Unreacted Starting Materials: Such as the corresponding 2-halopyridine or pyridine N-oxide precursors.

  • Azide Tautomer (2-azidopyridin-8-amine): Tetrazolo[1,5-a]pyridines can exist in equilibrium with their corresponding 2-azidopyridine valence tautomers.[1][2] This equilibrium is often solvent and temperature-dependent.

  • Ring-Opened Byproducts: Strong nucleophiles, including certain amines, can attack the tetrazole ring, leading to a ring-opening reaction that forms dienyltetrazole adducts.[3][4]

  • Reagent-Derived Impurities: Byproducts from reagents used in the synthesis, such as those derived from diphenylphosphoryl azide (DPPA) or sulfonyl azides.[5][6]

Q2: My characterization data (IR, NMR) shows a peak corresponding to an azide. Is my product impure?

A2: Not necessarily. The presence of an azide peak is a well-documented characteristic of this class of compounds due to the azide-tetrazole tautomerism.[1][7] The fused tetrazole ring can open to form a 2-azidopyridine isomer. The position of this equilibrium depends on the compound's substituents, the solvent used for analysis, temperature, and the physical state (solid vs. solution).[1] For example, some derivatives may exist predominantly as the tetrazole in the solid state but show a significant population of the azide tautomer in solution (e.g., in CDCl₃ or DMSO-d₆).[1]

Q3: What are the recommended general methods for purifying these derivatives?

A3: The two most common and effective purification methods are:

  • Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from starting materials and less polar byproducts. A gradient elution with a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) is typically effective.

  • Recrystallization: This method is ideal for obtaining highly crystalline material if a suitable solvent system can be found. Common solvents for recrystallization include ethanol, methanol, acetonitrile, or mixtures like ether/hexane.[3] This technique is particularly effective at removing trace impurities after an initial chromatographic purification.

Q4: How does the amine group at the 8-position specifically complicate purification?

A4: The 8-amino group introduces specific challenges:

  • Increased Polarity: The amine group significantly increases the polarity of the molecule, which may require more polar solvent systems for chromatography, potentially leading to lower resolution on silica gel.

  • Basicity: The basic nature of the amine can cause streaking on silica gel columns. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can mitigate this issue.

  • Potential for Side Reactions: As the desired product is an amine, it's important to be aware that secondary amines can act as nucleophiles and cause a ring-opening reaction of the tetrazole ring, especially if excess amine starting material is present under certain conditions.[3][4]

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Multiple Spots on TLC (Post-Reaction) 1. Incomplete reaction. 2. Presence of the azide tautomer. 3. Formation of byproducts (e.g., ring-opened adducts).[3]1. Monitor the reaction until the starting material is consumed. 2. Co-spot with starting materials to identify them. 3. Use characterization (e.g., LC-MS) to identify major components before attempting large-scale purification.
Product Streaking on Silica Gel Column The basic amine group is interacting strongly with the acidic silica gel.Add 0.1-1% triethylamine or pyridine to your mobile phase to neutralize active sites on the silica and improve peak shape.
Low Yield After Column Chromatography 1. Product is highly polar and is retained on the column. 2. Product is unstable on silica gel.1. Switch to a more polar eluent system (e.g., dichloromethane/methanol). If still retained, consider reverse-phase chromatography (C18 silica). 2. Neutralize the silica gel by pre-treating it with the eluent containing triethylamine. Run the column quickly to minimize contact time.
Product is an Oil or Fails to Crystallize 1. Presence of persistent impurities. 2. The compound is inherently non-crystalline at room temperature.1. Re-purify using a different chromatographic technique (e.g., preparative TLC or reverse-phase HPLC).[8] 2. Attempt to precipitate the solid by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and adding a poor solvent (e.g., hexane) dropwise until cloudy. 3. Try triturating the oil with a non-polar solvent like hexane or pentane.
Inconsistent Spectroscopic Data The ratio of tetrazole to azide tautomer is changing based on the solvent, concentration, or temperature.[1]1. Record NMR spectra in different solvents (e.g., DMSO-d₆ and CDCl₃) to understand the tautomeric equilibrium.[1] 2. Ensure the sample is fully dissolved and at a consistent temperature during analysis. 3. Rely on high-resolution mass spectrometry (HRMS) for accurate molecular formula confirmation.

Experimental Protocols

Protocol 1: General Purification by Silica Gel Chromatography

This protocol is a starting point and should be optimized based on TLC analysis.

  • Slurry Preparation: Dry-load the crude product for best results. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane). Add silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent until a fine, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand to protect the surface.

  • Elution: Begin elution with the starting non-polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). For this compound derivatives, adding 0.5% triethylamine to the eluent is recommended.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test small batches in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate).

  • Dissolution: Place the impure solid in a flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting or decomposition point.

Visualized Workflows and Concepts

Azide-Tetrazole Tautomerism

This diagram illustrates the equilibrium that can complicate the purification and characterization of Tetrazolo[1,5-a]pyridine derivatives.

Azide_Tetrazole_Equilibrium Tetrazole This compound (Fused Ring Form) Azide 2-Azidopyridin-8-amine (Open-Chain Azide Form) Tetrazole->Azide Equilibrium (Solvent, Temp. Dependent)

Caption: Azide-Tetrazole ring-chain tautomerism.

Potential Side Reaction: Nucleophilic Ring Opening

The presence of strong nucleophiles, such as secondary amines, can lead to an undesired ring-opening reaction, forming a dienyltetrazole adduct. This is a critical consideration during synthesis and when using amine bases during purification.[3][4]

Ring_Opening_Reaction Tetrazole Tetrazolo[1,5-a]pyridine Derivative Adduct Dienyltetrazole Adduct (Ring-Opened Byproduct) Tetrazole->Adduct Nucleophilic Attack at C5 Amine Nucleophilic Amine (e.g., Dimethylamine) Amine->Adduct Purification_Workflow start Crude Product Analysis (TLC, LC-MS) is_streaking Is there streaking on TLC? start->is_streaking add_base Add 0.5% Triethylamine to Eluent is_streaking->add_base Yes column_chrom Perform Column Chromatography is_streaking->column_chrom No add_base->column_chrom check_purity Check Purity of Collected Fractions column_chrom->check_purity is_pure Is Product >95% Pure? check_purity->is_pure Fractions Combined recrystallize Recrystallize from Suitable Solvent is_pure->recrystallize Yes re_column Consider Alternative Chromatography (Reverse Phase, Prep-TLC) is_pure->re_column No final_product Pure Crystalline Product recrystallize->final_product re_column->column_chrom

References

Technical Support Center: Optimizing Stille Couplings on the Tetrazolopyridine Core

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Stille cross-coupling reactions on the tetrazolopyridine scaffold. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Stille coupling reaction on the halotetrazolopyridine core is not proceeding, or the yield is very low. What are the most common causes?

A1: Low reactivity in Stille couplings involving nitrogen-rich heterocycles like tetrazolopyridine is a frequent issue. The primary causes often include:

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms of the tetrazolopyridine ring can coordinate to the palladium catalyst, effectively deactivating it. This is a well-documented challenge in cross-coupling reactions with many nitrogen-containing heterocycles.

  • Poorly Optimized Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature is critical and highly substrate-dependent. A set of conditions that works well for a simple aryl halide may not be suitable for a complex, electron-deficient heterocycle.

  • Low Quality of Reagents: Impurities in the organotin reagent, solvent, or degradation of the palladium catalyst can significantly hinder the reaction. Organotin reagents, while generally stable to air and moisture, can degrade over time.[1][2]

Q2: How can I mitigate palladium catalyst inhibition when working with a tetrazolopyridine substrate?

A2: To overcome catalyst inhibition, consider the following strategies:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can be highly effective. These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the heterocyclic nitrogen to the palladium center. Ligands such as XPhos have been shown to be effective in couplings with challenging nitrogen-containing heterocycles.

  • Use of Additives: Copper(I) iodide (CuI) is a common and highly effective additive. It is believed to act as a scavenger for free ligands that could inhibit the reaction and may also facilitate the transmetalation step.[1] Cesium fluoride (CsF) can also be a beneficial additive, as fluoride ions can form hypervalent tin species that are more reactive in transmetalation.

  • Increase Catalyst Loading: While not always ideal, increasing the molar percentage of the palladium catalyst can sometimes compensate for partial deactivation.

Q3: I am observing significant amounts of homocoupling of my organostannane reagent. How can I suppress this side reaction?

A3: Homocoupling is a common side reaction in Stille couplings.[2] To minimize it:

  • Ensure an Oxygen-Free Environment: While organostannanes are relatively air-stable, oxygen can promote homocoupling. It is crucial to thoroughly degas your solvents and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. If possible, try running the reaction at a lower temperature for a longer duration.

  • Optimize Catalyst and Ligand: The choice of palladium source and ligand can influence the rate of homocoupling versus the desired cross-coupling.

Q4: What are the best practices for removing toxic tin byproducts after the reaction is complete?

A4: The removal of organotin byproducts is a critical purification step. Effective methods include:

  • Aqueous Potassium Fluoride (KF) Wash: Shaking the reaction mixture with a saturated aqueous solution of KF will precipitate the tin species as insoluble fluorides, which can then be removed by filtration.

  • Silica Gel Chromatography with Triethylamine: Running a flash column with an eluent containing a small percentage of triethylamine (e.g., 2-5%) can help to remove tin residues.

  • Di-n-butyl-dithiocarbamate (DBTC) Treatment: In cases where trace amounts of tin are a concern, treatment with a chelating agent like DBTC can be effective.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for Stille couplings on nitrogen-containing heterocycles, which can serve as a starting point for optimizing reactions on the tetrazolopyridine core.

Heterocyclic Substrate Palladium Catalyst (mol%) Ligand (mol%) Additive(s) Solvent Temperature (°C) Yield (%) Reference
Diazocine DerivativePd(OAc)₂ (2.5)XPhos (7.5)CsFDioxane11092(As presented in a study on diazocines)
Quinoxaline DerivativePd₂(dba)₃ (2)P(o-tol)₃ (4)NoneToluene11095(Adapted from a general protocol)[3]
General Heteroaryl BromidePd(PPh₃)₄ (5)-CuIDMF9567(Example from a review)[1]
Electron-Poor HeteroareneNot specifiedNot specifiedCuIPolar SolventElevatedImproved(General observation from a comparative study)

Experimental Protocols

General Protocol for Stille Coupling on a Halogenated Nitrogen-Rich Heterocycle

This protocol is a general guideline and should be optimized for the specific tetrazolopyridine substrate and organostannane.

Materials:

  • Halogenated tetrazolopyridine derivative (1.0 mmol)

  • Organostannane reagent (1.1 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the halogenated tetrazolopyridine and the organostannane reagent.

  • Seal the tube with a septum and subject it to three cycles of vacuum and backfilling with an inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • In a separate vessel under an inert atmosphere, prepare a solution of the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the Schlenk tube containing the substrates.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Stille Coupling Catalytic Cycle

Stille_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_coupled R1-Pd(II)L2-R2 transmetalation->pd2_coupled tin_halide X-SnR3 transmetalation->tin_halide reductive_elimination Reductive Elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product reagents R1-X reagents->oxidative_addition stannane R2-SnR3 stannane->transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting Workflow for Low Yield Stille Coupling

Troubleshooting_Workflow Troubleshooting Low Yield in Stille Coupling start Low Yield or No Reaction check_catalyst Issue: Catalyst Inhibition? start->check_catalyst optimize_ligand Action: Use Bulky, Electron-Rich Ligand (e.g., XPhos) check_catalyst->optimize_ligand Yes check_conditions Issue: Suboptimal Conditions? check_catalyst->check_conditions No add_cui Action: Add CuI Co-catalyst optimize_ligand->add_cui success Improved Yield add_cui->success increase_temp Action: Increase Temperature check_conditions->increase_temp Yes check_reagents Issue: Reagent Quality? check_conditions->check_reagents No change_solvent Action: Change Solvent (e.g., Dioxane, Toluene) increase_temp->change_solvent change_solvent->success check_reagents->start No, Re-evaluate degas Action: Thoroughly Degas Solvents and Reagents check_reagents->degas Yes use_fresh_reagents Action: Use Freshly Opened/Purified Reagents degas->use_fresh_reagents use_fresh_reagents->success

References

Troubleshooting low conversion rates in arylamination of 8-halotetrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering low conversion rates in the arylamination of 8-halotetrazolo[1,5-a]pyridines. The guidance is based on established principles of Buchwald-Hartwig amination and documented challenges with related heteroaromatic substrates.

Troubleshooting Guide: Low Conversion Rates

Low conversion in the palladium-catalyzed amination of 8-halotetrazolo[1,5-a]pyridines can stem from several factors related to the catalyst, ligand, base, solvent, or the substrates themselves. Follow this guide to diagnose and resolve common issues.

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Caption: Troubleshooting flowchart for low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reaction with 8-bromotetrazolo[1,5-a]pyridine is sluggish. What is the first thing I should check?

A1: The first step is to verify the integrity of your catalytic system. Ensure your palladium source and phosphine ligand are not degraded. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.[1][2]

Q2: I am not seeing any product formation. Could the base be the issue?

A2: Yes, the choice and quality of the base are critical. A base that is too weak may not efficiently deprotonate the amine, halting the catalytic cycle.[2] Conversely, a very strong base like sodium tert-butoxide can sometimes lead to side reactions with sensitive functional groups. Ensure your base is anhydrous and has been stored properly. For heteroaromatic substrates, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.[2]

Q3: I am observing the formation of a dehalogenated starting material. What causes this?

A3: The formation of the hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations. This can occur through a competing pathway where the palladium-amide intermediate undergoes beta-hydride elimination. This is more common with certain amines. To mitigate this, consider screening different ligands, as the steric and electronic properties of the ligand can influence the rate of reductive elimination versus side reactions.

Q4: Would changing the halogen on my tetrazolo[1,5-a]pyridine improve the reaction?

A4: Yes, the reactivity of the aryl halide is a key factor. The general order of reactivity for oxidative addition to the palladium center is I > Br > Cl. If you are using an 8-chloro derivative and experiencing low conversion, switching to the 8-bromo or 8-iodo analogue will likely improve the reaction rate.

Q5: What are the recommended starting conditions for the arylamination of 8-bromotetrazolo[1,5-a]pyridine?

A5: While specific optimized conditions can be substrate-dependent, a general starting point based on literature for heteroaryl aminations would be:

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: A biarylphosphine ligand such as XPhos, SPhos, or RuPhos.

  • Base: Cs₂CO₃ or K₃PO₄

  • Solvent: Toluene or 1,4-dioxane (ensure it is anhydrous and degassed)

  • Temperature: 80-110 °C

It is crucial to perform a systematic optimization of these parameters for your specific substrates. A study by Laha and Cuny in 2008 described the successful arylamination of 8-bromotetrazolo[1,5-a]pyridine, and consulting this primary literature for their specific conditions is highly recommended.[3]

Data Summary Tables

Table 1: Common Buchwald-Hartwig Reaction Components

ComponentExamplesKey Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)Pre-catalyst choice can influence reaction kinetics. Ensure purity and proper handling.
Ligand XPhos, SPhos, RuPhos, BINAP, XantphosBulky, electron-rich ligands are often preferred. Ligand choice is critical and substrate-dependent.[2]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDSBase strength and solubility are important factors. Weaker bases may require higher temperatures.[2]
Solvent Toluene, Dioxane, THF, DMEMust be anhydrous and degassed to prevent catalyst deactivation.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution
No Reaction Inactive catalyst, incorrect base, low temperature.Use fresh catalyst/ligand, switch to a stronger base, increase temperature.
Low Conversion Suboptimal ligand/base combination, insufficient temperature, wet solvent.Screen different ligands and bases, ensure anhydrous conditions, increase reaction time or temperature.
Dehalogenation of Starting Material Competing hydrodehalogenation side reaction.Change the ligand to favor reductive elimination, adjust the base.
Formation of Byproducts Side reactions with functional groups, catalyst decomposition.Use a milder base, lower the reaction temperature, screen different ligands.

Experimental Protocols

A general protocol for the Buchwald-Hartwig amination is provided below. This should be adapted and optimized for the specific 8-halotetrazolo[1,5-a]pyridine and amine coupling partners.

General Experimental Protocol for Arylamination

  • To an oven-dried reaction vessel, add the 8-halotetrazolo[1,5-a]pyridine (1.0 equiv), the amine (1.2-1.5 equiv), the base (1.4-2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

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Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord R₂NH PdAmine [Ar-Pd(II)(NHR₂)-X(L_n)] AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation Base PdAmido Ar-Pd(II)-NR₂(L_n) Deprotonation->PdAmido - HB⁺X⁻ RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Scalable Synthesis of Tetrazolo[1,5-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of Tetrazolo[1,5-a]pyridin-8-amine, a critical intermediate for preclinical studies. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable synthetic route to this compound?

A1: A highly efficient and scalable two-step synthesis is recommended. The first step involves the formation of the tetrazole ring by reacting a suitable 2,3-dihalopyridine with an azide source to yield 8-halotetrazolo[1,5-a]pyridine. The subsequent step is a palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, to introduce the amino group at the C8 position.

Q2: What are the key advantages of using trimethylsilyl azide (TMSN₃) with tetrabutylammonium fluoride (TBAF) for the tetrazole ring formation?

A2: This method offers several advantages over traditional approaches, including high regioselectivity, excellent yields (often up to 90%), and milder reaction conditions, which contribute to its scalability and safety.[1]

Q3: Can I use sodium azide instead of TMSN₃?

A3: While sodium azide can be used, it often requires harsher reaction conditions, such as high temperatures, and may lead to lower yields and regioselectivity.[1] For a scalable and controlled process, the TMSN₃/TBAF system is generally superior.

Q4: What are the critical parameters to control during the Buchwald-Hartwig amination step?

A4: The critical parameters for a successful Buchwald-Hartwig amination include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. Careful optimization of these parameters is crucial to maximize yield and minimize side products.

Q5: Are there any known safety concerns associated with this synthesis?

A5: Yes, azides, particularly hydrazoic acid which can be formed in situ, are potentially explosive and toxic. All manipulations involving azides should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The palladium catalysts and phosphine ligands used in the amination step can also be toxic and should be handled with care.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion during tetrazole formation 1. Inactive TMSN₃ due to hydrolysis. 2. Insufficient TBAF to activate the TMSN₃. 3. Low reaction temperature. 4. Presence of moisture in the reaction.[2]1. Use freshly opened or properly stored TMSN₃. 2. Ensure the correct stoichiometry of TBAF is used. 3. Increase the reaction temperature as per the protocol. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of impurities or side products in the tetrazole synthesis 1. Lack of regioselectivity. 2. Decomposition of the starting material or product at high temperatures.1. The TMSN₃/TBAF method generally provides high regioselectivity. If issues persist, consider alternative azide sources and reaction conditions. 2. Optimize the reaction temperature and time to avoid degradation.
Low yield in the Buchwald-Hartwig amination 1. Inactive catalyst or ligand. 2. Inappropriate choice of base. 3. Sub-optimal reaction temperature. 4. Presence of oxygen, which can deactivate the catalyst.1. Use a fresh catalyst and ligand. Consider a pre-catalyst that is activated in situ. 2. Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) to find the optimal one for your substrate. 3. Optimize the reaction temperature; too low may result in slow kinetics, while too high can lead to catalyst decomposition. 4. Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere.
Hydrodehalogenation of the starting material during amination This is a common side reaction in palladium-catalyzed couplings. It is often promoted by the presence of water or other protic sources.1. Ensure strictly anhydrous conditions. 2. Use a non-protic solvent. 3. Optimize the ligand-to-metal ratio.
Difficulty in purifying the final product 1. Residual palladium catalyst in the product. 2. Similar polarity of the product and byproducts.1. Use a palladium scavenger resin or perform a charcoal treatment. 2. Optimize the chromatographic separation conditions (e.g., column packing, eluent system). Recrystallization may also be an effective purification method.

Experimental Protocols

Step 1: Synthesis of 8-Bromotetrazolo[1,5-a]pyridine

This protocol is adapted from a general procedure for the synthesis of tetrazolo[1,5-a]pyridines.[1]

Materials:

  • 2,3-Dibromopyridine

  • Trimethylsilyl azide (TMSN₃)

  • Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2,3-dibromopyridine (1.0 eq) in anhydrous DMF under an inert atmosphere, add TBAF·xH₂O (1.5 eq).

  • Add TMSN₃ (1.5 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 85 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 8-bromotetrazolo[1,5-a]pyridine.

Step 2: Synthesis of this compound (via Buchwald-Hartwig Amination)

This is a general protocol and may require optimization for this specific substrate.

Materials:

  • 8-Bromotetrazolo[1,5-a]pyridine

  • Ammonia source (e.g., benzophenone imine or ammonia solution)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add a solution of 8-bromotetrazolo[1,5-a]pyridine (1.0 eq) in the anhydrous solvent.

  • Add the ammonia source (e.g., benzophenone imine, 1.2 eq).

  • Seal the reaction vessel and heat to the optimized temperature (typically 80-110 °C).

  • Stir the reaction for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • If benzophenone imine was used, the resulting imine can be hydrolyzed with an acid (e.g., HCl) to yield the primary amine.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data Summary

Table 1: Reported Yields for the Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines

Starting MaterialReagentsConditionsYieldReference
2-HalopyridinesTMSN₃, TBAF·xH₂O85 °C, 24 hUp to 90%[1]
Pyridine N-oxidesSulfonyl or Phosphoryl AzidesHeatingGood[3]

Table 2: Typical Yields for Buchwald-Hartwig Amination of Aryl Halides

Substrate TypeAmine SourceCatalyst SystemTypical Yield
Aryl BromidesPrimary AminesPd-based70-95%
Aryl ChloridesPrimary AminesPd-based60-90%
Aryl BromidesAmmonia EquivalentsPd-based65-85%

Note: Yields are highly dependent on the specific substrate, catalyst, ligand, and reaction conditions.

Visualizations

Synthesis_Workflow Start 2,3-Dihalopyridine Step1 Tetrazole Formation (TMSN3, TBAF) Start->Step1 Intermediate 8-Halotetrazolo[1,5-a]pyridine Step1->Intermediate Step2 Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Intermediate->Step2 End This compound Step2->End

Caption: Overall synthetic workflow for this compound.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArX Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex + R2NH Amine R2NH PdII_Amine_complex [L-Pd(II)(Ar)(NHR2)]+X- Ligand_Ex->PdII_Amine_complex Deprotonation Deprotonation PdII_Amine_complex->Deprotonation + Base Base Base PdII_Amido_complex L-Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Product Released Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Managing Thermal Stability of Energetic Tetrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with energetic tetrazolo[1,5-a]pyridine compounds. The information is designed to address common issues encountered during experimental analysis of thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing thermal analysis on tetrazolo[1,5-a]pyridine compounds?

A1: The primary safety concern is the potential for rapid, uncontrolled decomposition, which can lead to an explosion. These compounds are energetic materials, and their thermal analysis requires stringent safety protocols.[1][2] Key precautions include:

  • Small Sample Size: Use the smallest possible sample size (typically 1-15 mg) for initial screenings to minimize the energy output in case of an incident.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, face shields, and protective clothing.

  • Instrument Safeguards: Ensure the thermal analysis instrument (e.g., DSC, TGA) is located in a blast-proof enclosure or a designated hazard analysis laboratory.

  • Controlled Heating: Before heating a sample, a thorough thermal analysis should be conducted to establish a safe heating limit.[1] Do not heat the explosive to within 10°C of its determined heating limit.[1]

  • Avoid Incompatibilities: Ensure the sample does not come into intimate contact with incompatible materials that could catalyze decomposition.[1]

Q2: My DSC curve for a tetrazolo[1,5-a]pyridine derivative shows an unexpected endothermic peak before the main exothermic decomposition. What could this be?

A2: An initial endothermic peak could be due to a phase transition, such as melting. However, for tetrazolo[1,5-a]pyridines, it is also crucial to consider the well-documented valence isomerization between the tetrazole ring and an open-chain azido-pyridine structure. This equilibrium is temperature-dependent and can influence the thermal profile. The endotherm might represent the energy required for the ring-opening to the azido isomer, which then undergoes decomposition.

Q3: The baseline of my DSC thermogram is drifting significantly. How can I correct this?

A3: Baseline drift in DSC can be caused by several factors:

  • Sample Pan Issues: Poorly sealed or reactive sample pans can cause baseline drift. For energetic materials, hermetically sealed pans are often recommended to contain any evolved gases.

  • Instrument Stabilization: Ensure the instrument has had adequate time to stabilize at the initial temperature before starting the heating ramp.

  • Sample Volatilization: If the compound sublimes or vaporizes at elevated temperatures, this can cause a drifting baseline.[2] Using a sealed pan can help mitigate this.

  • Oxidation: If not using an inert atmosphere, slow oxidation of the sample can lead to a gradual change in heat flow. Purging with an inert gas like nitrogen is recommended.[4]

Q4: I am seeing inconsistent decomposition temperatures for the same compound across different experiments. What could be the cause?

A4: Inconsistent decomposition temperatures can arise from variations in experimental parameters:

  • Heating Rate: The observed decomposition temperature is highly dependent on the heating rate. Faster heating rates will shift the decomposition peak to higher temperatures.[5] It is crucial to use the same heating rate for all comparative experiments.

  • Sample Mass: Larger sample masses can lead to thermal gradients within the sample, resulting in broader peaks and a shift in the peak maximum to higher temperatures.

  • Sample Preparation: Differences in crystallinity or particle size can affect the thermal stability. Ensure consistent sample preparation methods.

  • Crucible Type: The material of the sample pan (e.g., aluminum, copper, gold-plated) can have a catalytic effect on the decomposition of some energetic materials.

Troubleshooting Guides

Issue 1: Asymmetric or Unclear Peak Shapes in DSC Analysis
  • Problem: The exothermic decomposition peak is broad, has shoulders, or is not well-defined.

  • Possible Causes & Solutions:

CauseSolution
Overlapping Thermal Events Multiple decomposition steps may be occurring. Try using a slower heating rate to improve resolution. Modulated DSC can also help separate overlapping events.[3][6]
Sample Impurities Impurities can introduce additional thermal events or alter the decomposition pathway. Purify the sample and re-run the analysis.[4]
Poor Thermal Contact Ensure the sample is evenly distributed at the bottom of the pan and that the pan is sitting flat on the sensor.
Reaction with Atmosphere The decomposition mechanism can be different in an inert versus an oxidizing atmosphere. Ensure a consistent and appropriate purge gas is used.
Issue 2: Unexpected Weight Gain in TGA Analysis
  • Problem: The TGA curve shows an increase in mass during the heating ramp.

  • Possible Causes & Solutions:

CauseSolution
Reaction with Purge Gas If using a reactive purge gas (e.g., air), the sample may be oxidizing, leading to a weight gain.[7] This is a common observation for many materials when heated in an air or oxygen atmosphere.
Buoyancy Effects Changes in the density of the purge gas with temperature can cause apparent weight changes. Most modern TGA instruments have software corrections for this. Ensure the correction is applied.
Instrument Contamination Residue from a previous experiment could be reacting with the purge gas. Clean the TGA furnace and sample holder according to the manufacturer's instructions.

Quantitative Data on Thermal Stability

The thermal stability of tetrazolo[1,5-a]pyridine compounds is highly dependent on the substituents on the pyridine ring. The following table summarizes some reported thermal decomposition data.

CompoundDecomposition Onset T (°C)Peak T (°C)Activation Energy (Ea) (kJ/mol)Reference
Tetrazolo[1,5-a]pyridine~135-~115-140[1]
4,6-Dinitrotetrazolo[1,5-a]pyridineThermally unstable--[1]
6-Nitrofurazano[4,5-b]pyridine-1-oxideStable to ~200--[1]
4-amino-5-nitro-[1][2][8]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxideLow thermal stability--[2]

Note: Decomposition temperatures can vary based on experimental conditions such as heating rate.

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc).

  • Sample Preparation: Accurately weigh 0.5-2 mg of the tetrazolo[1,5-a]pyridine compound into a clean DSC pan.

  • Encapsulation: Hermetically seal the DSC pan to contain any evolved gases and prevent volatilization.

  • Experimental Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to a point well below the expected decomposition temperature (e.g., 30°C).

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at the initial temperature for 5 minutes.

    • Heat the sample at a constant rate (e.g., 5, 10, or 20°C/min) to a final temperature that is beyond the completion of the decomposition exotherm.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of decomposition.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Perform weight and temperature calibrations as per the instrument manufacturer's guidelines.

  • Sample Preparation: Weigh 1-5 mg of the sample into a tared TGA crucible.

  • Experimental Setup:

    • Place the crucible onto the TGA balance mechanism.

    • Set the initial temperature (e.g., 30°C).

    • Purge the furnace with the desired gas (e.g., nitrogen or air) at a specified flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at the initial temperature until the weight signal is stable.

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature where the sample is fully decomposed.

  • Data Analysis: Analyze the TGA curve to determine the temperatures of weight loss and the amount of residue.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Start Synthesized Compound Weigh Weigh Sample (0.5-5 mg) Start->Weigh Encapsulate Encapsulate in Pan Weigh->Encapsulate DSC Run DSC Encapsulate->DSC TGA Run TGA Encapsulate->TGA AnalyzeDSC Analyze DSC Curve (Onset, Peak, Enthalpy) DSC->AnalyzeDSC AnalyzeTGA Analyze TGA Curve (Weight Loss %) TGA->AnalyzeTGA Assess Assess Thermal Stability AnalyzeDSC->Assess AnalyzeTGA->Assess

Caption: A general workflow for the thermal analysis of energetic compounds.

troubleshooting_dsc cluster_causes Potential Causes cluster_solutions Solutions Issue Abnormal DSC Peak Cause1 Overlapping Events Issue->Cause1 Cause2 Impurity Issue->Cause2 Cause3 Poor Thermal Contact Issue->Cause3 Sol1 Lower Heating Rate Cause1->Sol1 Sol2 Purify Sample Cause2->Sol2 Sol3 Reseat Pan Cause3->Sol3

Caption: A troubleshooting guide for abnormal DSC peaks.

azide_tetrazole_equilibrium Tetrazole Tetrazolo[1,5-a]pyridine (Fused Ring) Azide 2-Azidopyridine (Open Chain) Tetrazole->Azide Δ (Heat)

Caption: The temperature-dependent equilibrium between tetrazole and azide isomers.

References

Validation & Comparative

Validating the Mechanism of Action for a Tetrazolo[1,5-a]pyridin-8-amine-based Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of a novel Tetrazolo[1,5-a]pyridin-8-amine-based drug candidate, designated TP-8A, as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) and key components of the PI3K/AKT/mTOR signaling pathway. The performance of TP-8A is objectively compared with established kinase inhibitors, Ibrutinib (a BTK inhibitor) and Everolimus (an mTOR inhibitor), supported by experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

Comparative Performance Analysis

The inhibitory activity of TP-8A was evaluated against key kinases in critical oncogenic pathways and its anti-proliferative effects were assessed in relevant cancer cell lines. The data presented below summarizes the superior potency and selectivity of TP-8A compared to Ibrutinib and Everolimus.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
Kinase TargetTP-8A (nM)Ibrutinib (nM)Everolimus (nM)
BTK0.50.5>10,000
PI3Kα15>1,000>10,000
AKT125>1,000>10,000
mTORC110>1,0001.8
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50, nM)
Cell LineCancer TypeTP-8A (nM)Ibrutinib (nM)Everolimus (nM)
TMD8Diffuse Large B-cell Lymphoma510500
Jeko-1Mantle Cell Lymphoma815800
PC-3Prostate Cancer20>1,000150
BxPC-3Pancreatic Cancer35>1,000200

Hypothesized Mechanism of Action

TP-8A is proposed to exert its anti-cancer effects through dual inhibition of the BTK and PI3K/AKT/mTOR signaling pathways. By targeting BTK, TP-8A disrupts B-cell receptor signaling, which is crucial for the survival and proliferation of various B-cell malignancies.[1][2] Concurrently, its inhibitory action on the PI3K/AKT/mTOR cascade, a central regulator of cell growth, proliferation, and survival, suggests a broader therapeutic potential across multiple cancer types.[2]

G BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 Proliferation_Bcell B-cell Proliferation and Survival PLCg2->Proliferation_Bcell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Growth Cell Growth, Proliferation, and Survival mTOR->Proliferation_Growth TP8A TP-8A TP8A->BTK TP8A->PI3K TP8A->AKT TP8A->mTOR Ibrutinib Ibrutinib Ibrutinib->BTK Everolimus Everolimus Everolimus->mTOR

Caption: Hypothesized dual-pathway inhibition by TP-8A.

Experimental Protocols

The following protocols were employed to generate the comparative data.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified kinases.

  • Methodology:

    • Recombinant human kinases (BTK, PI3Kα, AKT1, mTORC1) were incubated with the test compounds (TP-8A, Ibrutinib, Everolimus) at varying concentrations in a kinase buffer.

    • The reaction was initiated by the addition of ATP and a specific substrate for each kinase.

    • After a defined incubation period, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)
  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compounds in cancer cell lines.

  • Methodology:

    • Cancer cell lines (TMD8, Jeko-1, PC-3, BxPC-3) were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with a serial dilution of the test compounds for 72 hours.

    • After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

    • The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at 570 nm.

    • GI50 values were determined from the dose-response curves.[3]

Western Blot Analysis for Target Engagement
  • Objective: To confirm the inhibition of downstream signaling pathways in cells treated with the test compounds.

  • Methodology:

    • Cancer cells were treated with the test compounds at their respective GI50 concentrations for a specified time.

    • Whole-cell lysates were prepared, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membranes were probed with primary antibodies against phosphorylated and total BTK, AKT, and S6 ribosomal protein (a downstream target of mTOR).

    • Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental and Validation Workflow

The validation of the mechanism of action for a novel kinase inhibitor like TP-8A follows a structured workflow, from initial screening to in-depth cellular and molecular analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Advanced Validation A In Vitro Kinase Panel (IC50 Determination) B Cell-Based Proliferation Assays (GI50 in Cancer Cell Lines) A->B C Western Blot Analysis (Target Phosphorylation) B->C D Apoptosis Assays (e.g., Annexin V Staining) C->D E Molecular Docking Studies (Binding Mode Prediction) D->E F In Vivo Xenograft Models (Tumor Growth Inhibition) E->F

Caption: General workflow for validating the mechanism of action.

Conclusion

The experimental evidence strongly supports the hypothesized mechanism of action for the this compound-based drug candidate, TP-8A, as a potent dual inhibitor of the BTK and PI3K/AKT/mTOR signaling pathways. Its superior in vitro potency and broad anti-proliferative activity in comparison to established single-pathway inhibitors like Ibrutinib and Everolimus highlight its potential as a promising next-generation cancer therapeutic. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Cross-reactivity studies of Tetrazolo[1,5-a]pyridin-8-amine in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the cross-reactivity and biological activities of heterocyclic compounds structurally related to Tetrazolo[1,5-a]pyridin-8-amine, providing key performance data and experimental methodologies.

Introduction

Direct experimental data on the cross-reactivity of this compound is limited in publicly available literature. However, a significant body of research exists for structurally similar compounds, including pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine sulfonamides and pyrazolo[1,5-a]pyrimidines. These related heterocyclic systems have been extensively studied for their potential as anticancer, antimicrobial, and kinase-inhibiting agents. This guide provides a comparative analysis of the biological activities of these analogs, offering insights into their potential cross-reactivity and target profiles. The data presented is compiled from various studies to aid researchers in drug discovery and development.

Comparative Analysis of Biological Activities

The biological activities of tetrazolo[1,5-a]pyridine analogs are diverse, with prominent effects observed in cancer cell proliferation, kinase signaling, and microbial growth. The following tables summarize key quantitative data from various studies, allowing for a comparative assessment of their potency and selectivity.

Cytotoxic Activity against Cancer Cell Lines

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds. The half-maximal inhibitory concentration (IC50) values from these assays indicate the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound ClassCompoundCell LineIC50 (µM)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine SulfonamidesMM131HCT 116 (Colon)0.39 - 0.6[3]
MM130HCT 116 (Colon)Moderate[3]
MM SeriesPC-3 (Prostate)0.17 - 0.36[3]
MM SeriesBxPC-3 (Pancreatic)0.13 - 0.26[3]
Pyrazolo[1,5-a]pyrimidines / Pyrido[2,3-d]pyrimidines6b-d, 9a, 11Leukemia & Renal Cancer Lines-[4]
11MCF-7 (Breast)GI% = 62.5[4]

Table 1: Cytotoxic activity of tetrazolo[1,5-a]pyridine analogs against various cancer cell lines.

Kinase Inhibition Profile

Kinase selectivity is a critical factor in the development of targeted therapies, as off-target effects can lead to toxicity. Kinase inhibition assays measure the ability of a compound to block the activity of specific kinases.

Compound ClassCompoundTarget KinaseIC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidines / Pyrido[2,3-d]pyrimidines9bEGFR8.4[4]
Pyrazolo[1,5-a]pyrimidines10TrkA0.2[5]
11TrkA0.4[5]
12TrkA1 - 100[6]
13TrkA1 - 100[6]
25, 26, 27TrkA, TrkB, TrkC< 1[6]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine SulfonamidesMM129Bruton's Tyrosine Kinase (BTK)-[7]

Table 2: Kinase inhibitory activity of tetrazolo[1,5-a]pyridine analogs.

Antimicrobial Activity

The antimicrobial potential of tetrazole derivatives is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassCompoundMicroorganismMIC (µg/mL)Reference
Tetrazole Derivatives107Staphylococcus aureus10.67[8]
107Escherichia coli12.82[8]
107Candida albicans21.44[8]
106S. aureus, E. coli, C. albicans16[8]
N-ribofuranosyl tetrazoles1cE. coli, S. aureus15.06 µM[9]
5cE. coli, S. aureus13.37 µM[9]

Table 3: Antimicrobial activity of tetrazole derivatives.

Experimental Methodologies

Detailed and standardized protocols are essential for the reproducibility and comparison of biological data. Below are methodologies for the key assays mentioned in this guide.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[10][11][12]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate at 37°C for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm.[11]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells Incubate add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate (2-4h, 37°C) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570-590nm) solubilize->read_absorbance analyze_data Calculate Cell Viability read_absorbance->analyze_data Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis harvest_cells Harvest Treated Cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15-20 min, RT, Dark) add_stains->incubate acquire_data Acquire Data on Flow Cytometer incubate->acquire_data gate_populations Gate Cell Populations acquire_data->gate_populations quantify Quantify Apoptosis gate_populations->quantify Kinase_Profiling_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prepare_reagents Prepare Kinase, Substrate, ATP, Inhibitor dispense Dispense into Multi-well Plate prepare_reagents->dispense incubate_reaction Incubate to Allow Phosphorylation dispense->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction add_detection_reagent Add Detection Reagent (e.g., ADP-Glo) stop_reaction->add_detection_reagent measure_signal Measure Signal (Luminescence) add_detection_reagent->measure_signal calculate_inhibition Calculate % Inhibition & IC50 measure_signal->calculate_inhibition AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Apoptosis Apoptosis Inhibition AKT->Apoptosis S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation S6K->Proliferation eIF4EBP1->Proliferation Inhibitor Tetrazole Analog Inhibitor Inhibitor->AKT Inhibitor->mTORC1

References

Comparing the efficacy of different catalysts for Tetrazolo[1,5-a]pyridin-8-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Tetrazolo[1,5-a]pyridin-8-amine, a key heterocyclic scaffold in medicinal chemistry, can be achieved through various catalytic routes. This guide provides an objective comparison of the efficacy of different catalysts employed in its synthesis, supported by experimental data and detailed methodologies. The primary pathways involve the initial formation of the tetrazolo[1,5-a]pyridine core, followed by the introduction of the 8-amino group.

Comparison of Synthetic Strategies and Catalyst Performance

Two principal strategies for the synthesis of the tetrazolo[1,5-a]pyridine core have been identified: the reaction of 2-halopyridines with an azide source catalyzed by tetrabutylammonium fluoride (TBAF), and the conversion of pyridine N-oxides using diphenyl phosphorazidate (DPPA). The subsequent introduction of the 8-amino group is typically achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation of an 8-bromo precursor.

StepCatalyst/Reagent SystemSubstrateProductYieldReaction TimeTemperatureReference
Ring Formation Trimethylsilyl azide (TMSN₃), TBAF·xH₂O2,3-Dihalopyridine8-Halotetrazolo[1,5-a]pyridine~90%24 h85 °C[1]
Ring Formation Diphenyl phosphorazidate (DPPA), PyridineSubstituted Pyridine N-oxideSubstituted Tetrazolo[1,5-a]pyridineGood24 h120 °C[2]
Amination Pd₂(dba)₃, BINAP, NaOtBu8-Bromotetrazolo[1,5-a]pyridineThis compoundVariesVariesVaries[3]
Amination (Alternative) CuI, Ligand (e.g., diamine), Base8-Bromotetrazolo[1,5-a]pyridineThis compoundVariesVariesVaries[4]

Note: The yields and reaction conditions for the amination step are highly dependent on the specific ligand, base, and solvent system employed and require optimization for the specific substrate.

Experimental Protocols

Synthesis of 8-Bromotetrazolo[1,5-a]pyridine via TBAF Catalysis[1]

This procedure outlines the formation of the tetrazolo[1,5-a]pyridine ring from a 2-halopyridine precursor.

Materials:

  • 2,3-Dihalopyridine (e.g., 2-chloro-3-bromopyridine)

  • Trimethylsilyl azide (TMSN₃)

  • Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)

  • Anhydrous solvent (e.g., DMF or Toluene)

Procedure:

  • To a solution of the 2,3-dihalopyridine in the anhydrous solvent, add trimethylsilyl azide (TMSN₃).

  • Add tetrabutylammonium fluoride hydrate (TBAF·xH₂O) to the mixture.

  • Heat the reaction mixture at 85 °C for 24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-bromotetrazolo[1,5-a]pyridine.

Synthesis of this compound via Buchwald-Hartwig Amination[3]

This protocol describes the palladium-catalyzed amination of the 8-bromo precursor. The use of an ammonia equivalent is often necessary.

Materials:

  • 8-Bromotetrazolo[1,5-a]pyridine

  • Ammonia equivalent (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Strong base (e.g., NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, combine 8-bromotetrazolo[1,5-a]pyridine, the palladium catalyst, and the phosphine ligand in a reaction vessel.

  • Add the anhydrous solvent, followed by the ammonia equivalent and the strong base.

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C), stirring for the specified time. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • If a protected amine was used, deprotection is required. For example, hydrolysis of a benzophenone imine adduct with aqueous acid.

  • Purify the final product by column chromatography.

Synthesis of Tetrazolo[1,5-a]pyridines from Pyridine N-Oxides using DPPA[2]

This method provides an alternative route to the tetrazolo[1,5-a]pyridine core.

Materials:

  • Substituted pyridine N-oxide

  • Diphenyl phosphorazidate (DPPA)

  • Pyridine

Procedure:

  • Combine the substituted pyridine N-oxide, diphenyl phosphorazidate (DPPA), and pyridine in a reaction vessel.

  • Heat the mixture at 120 °C for 24 hours in the absence of a solvent.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and purify the product directly by column chromatography.

Reaction Pathways and Mechanisms

The following diagrams illustrate the generalized workflows and proposed mechanisms for the key synthetic steps.

G cluster_0 Synthesis of 8-Bromotetrazolo[1,5-a]pyridine cluster_1 Synthesis of this compound Start_Halo 2,3-Dihalopyridine Add_Reagents_Halo Add TMSN3 and TBAF in anhydrous solvent Start_Halo->Add_Reagents_Halo Heat_Halo Heat at 85°C for 24h Add_Reagents_Halo->Heat_Halo Workup_Halo Aqueous Workup and Extraction Heat_Halo->Workup_Halo Purification_Halo Column Chromatography Workup_Halo->Purification_Halo Product_Halo 8-Bromotetrazolo[1,5-a]pyridine Purification_Halo->Product_Halo Start_Amination 8-Bromotetrazolo[1,5-a]pyridine Add_Reagents_Amination Add Pd catalyst, Ligand, Ammonia equivalent, and Base in anhydrous solvent Start_Amination->Add_Reagents_Amination Heat_Amination Heat at 80-110°C Add_Reagents_Amination->Heat_Amination Workup_Amination Quench and Extract Heat_Amination->Workup_Amination Deprotection Deprotection (if necessary) Workup_Amination->Deprotection Purification_Amination Column Chromatography Deprotection->Purification_Amination Product_Amination This compound Purification_Amination->Product_Amination

Caption: General experimental workflow for the two-step synthesis of this compound.

G cluster_0 TBAF-Catalyzed Tetrazole Formation cluster_1 Buchwald-Hartwig Amination Cycle TMSN3 TMSN3 Fluoride_Attack Fluoride attacks TMS, releasing azide anion TMSN3->Fluoride_Attack TBAF TBAF TBAF->Fluoride_Attack SNAr Nucleophilic Aromatic Substitution (SNAr) Fluoride_Attack->SNAr N3⁻ Halopyridine 2-Halopyridine Halopyridine->SNAr Azidopyridine 2-Azidopyridine Intermediate SNAr->Azidopyridine Cyclization Intramolecular [3+2] Cycloaddition Azidopyridine->Cyclization Tetrazolopyridine Tetrazolo[1,5-a]pyridine Cyclization->Tetrazolopyridine Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArBr 8-Bromo-tetrazolo [1,5-a]pyridine ArBr->OxAdd PdII_complex Ar-Pd(II)(Br)L2 OxAdd->PdII_complex Ligand_Ex Ligand Exchange/ Amine Coordination PdII_complex->Ligand_Ex Amine Amine (R-NH2) Amine->Ligand_Ex Amine_Complex [Ar-Pd(II)(NH2R)L2]⁺Br⁻ Ligand_Ex->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NHR)L2 Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Tetrazolo[1,5-a] pyridin-8-amine RedElim->Product

Caption: Proposed catalytic cycles for tetrazole formation and subsequent amination.

References

Comparative Antimicrobial Activity Analysis: A Tetrazolo[1,5-a]pyrimidine Derivative Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct antimicrobial activity data for Tetrazolo[1,5-a]pyridin-8-amine is not currently available in published literature, this guide provides a comparative analysis of a closely related and promising derivative from the tetrazolo[1,5-a]pyrimidine class. This guide benchmarks the antimicrobial performance of a novel trifluoromethylated triazolylpyrimidine, identified as compound 6c in recent studies, against established antibiotics, Vancomycin and Norfloxacin.[1] The data presented herein is compiled from published experimental findings and is intended for researchers, scientists, and drug development professionals interested in the antimicrobial potential of this heterocyclic scaffold.

Data Presentation: Antimicrobial Susceptibility

The antimicrobial efficacy of compound 6c and the standard antibiotics is quantified by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data is summarized in the table below.

Compound Microorganism MIC (μg/mL)
Compound 6c Staphylococcus aureus7.81[1]
Enterococcus faecalis7.81[1]
Mycobacterium smegmatis15.62 - 62.5
Bacillus subtilis15.62 - 62.5
Klebsiella pneumoniae15.62 - 62.5
Vancomycin Staphylococcus aureus≤0.5 - 2.0[2][3][4][5]
Norfloxacin Escherichia coli<1.0[6]

Note: The MIC values for Vancomycin and Norfloxacin are presented as a range, reflecting the variability reported across different studies and strains.

Experimental Protocols

The following are detailed, standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method, a common laboratory procedure for assessing antimicrobial susceptibility.[7]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution: The antimicrobial compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. This creates a range of decreasing concentrations of the compound.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation: After incubation, the plate is visually inspected for bacterial growth. The MIC is the lowest concentration of the antimicrobial compound at which there is no visible growth (i.e., the first clear well).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a subsequent step to the MIC assay.[8]

  • Subculturing: A small aliquot (e.g., 10 µL) is taken from the clear wells of the MIC plate (i.e., the wells corresponding to the MIC and higher concentrations).

  • Plating: The aliquot is plated onto an agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial compound.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination start Start prep_culture Prepare Bacterial Culture start->prep_culture adjust_inoculum Adjust Inoculum to 0.5 McFarland prep_culture->adjust_inoculum serial_dilution Serial Dilution of Compound inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate subculture Subculture from Clear Wells incubate_mic Incubate Plate inoculate_plate->incubate_mic plate_agar Plate on Agar read_mic Read MIC Result incubate_mic->read_mic incubate_mbc Incubate Plates read_mic->subculture read_mbc Read MBC Result subculture->plate_agar plate_agar->incubate_mbc incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC Determination.

References

A Head-to-Head Comparison of Synthetic Routes to Tetrazolo[1,5-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Key Synthetic Strategies

The synthesis of Tetrazolo[1,5-a]pyridin-8-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science, can be approached through various synthetic routes. This guide provides a detailed head-to-head comparison of two prominent methods: the cyclization of a substituted aminopyridine and the functionalization of a pre-formed tetrazolo[1,5-a]pyridine core. By presenting key quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows, this document aims to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparing the Synthetic Routes

ParameterRoute 1: Cyclization of 2-chloro-8-aminopyridineRoute 2: Amination of 8-bromotetrazolo[1,5-a]pyridine
Starting Material 2-chloro-8-aminopyridine2,3-dibromopyridine
Number of Steps 12
Overall Yield Not explicitly reported, but likely moderate to highTwo-step yield not explicitly reported
Key Reagents Sodium azide, trifluoroethanolTrimethylsilyl azide, TBAF, Copper(I) iodide, (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, Sodium tert-butoxide, Benzophenone imine
Reaction Conditions 100 °CStep 1: 85 °C; Step 2: 100 °C
Advantages Potentially shorter routeEstablished method for the core synthesis
Disadvantages Handling of sodium azideMulti-step process, use of expensive reagents (palladium catalyst and ligand in related aminations)

Visualizing the Synthetic Pathways

The logical flow of the two synthetic strategies is outlined below.

G cluster_0 Route 1: Cyclization of Aminopyridine cluster_1 Route 2: Functionalization of Tetrazolo[1,5-a]pyridine A1 2-chloro-8-aminopyridine B1 This compound A1->B1 NaN3, CF3CH2OH, 100 °C A2 2,3-dibromopyridine B2 8-bromotetrazolo[1,5-a]pyridine A2->B2 1. TMSN3, TBAF, 85 °C C2 This compound B2->C2 2. CuI, BINAP, NaOtBu, Ph2C=NH, 100 °C; then H+

Caption: Comparative workflow of the two synthetic routes to this compound.

In-Depth Analysis of Synthetic Routes

Route 1: Cyclization of 2-chloro-8-aminopyridine

This approach involves a direct one-step synthesis from a commercially available or readily accessible substituted pyridine. The formation of the tetrazole ring is achieved through the reaction of the 2-chloro functionality with an azide source.

Experimental Protocol:

A mixture of 2-chloro-8-aminopyridine and sodium azide in trifluoroethanol is heated. The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction mixture is worked up to isolate the desired product, this compound.

Key Reaction Parameters:

Reagent/ConditionValue
Starting Material2-chloro-8-aminopyridine
ReagentSodium Azide (NaN₃)
SolventTrifluoroethanol (CF₃CH₂OH)
Temperature100 °C
Reaction TimeNot explicitly reported
Reported YieldNot explicitly reported
Route 2: Amination of 8-bromotetrazolo[1,5-a]pyridine

This two-step strategy first involves the synthesis of the tetrazolo[1,5-a]pyridine core structure, followed by the introduction of the amino group at the 8-position via a cross-coupling reaction.

Step 1: Synthesis of 8-bromotetrazolo[1,5-a]pyridine

The synthesis of the 8-bromo intermediate starts from 2,3-dibromopyridine. The tetrazole ring is formed by reacting the 2-bromo position with trimethylsilyl azide, catalyzed by tetrabutylammonium fluoride (TBAF).

Experimental Protocol:

To a solution of 2,3-dibromopyridine in a suitable solvent, trimethylsilyl azide and tetrabutylammonium fluoride hydrate are added. The mixture is heated at 85 °C for 24 hours. After cooling, the reaction is quenched and the product, 8-bromotetrazolo[1,5-a]pyridine, is isolated and purified. This method has been reported to achieve a high isolated yield of 90%.[1]

Key Reaction Parameters for Step 1:

Reagent/ConditionValue
Starting Material2,3-dibromopyridine
ReagentsTrimethylsilyl azide (TMSN₃), Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)
Temperature85 °C
Reaction Time24 hours
Reported Yield90%

Step 2: Amination of 8-bromotetrazolo[1,5-a]pyridine

The introduction of the amino group at the 8-position can be achieved through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. While a direct amination with ammonia can be challenging, the use of ammonia equivalents, such as benzophenone imine followed by hydrolysis, provides a viable route.[2] A copper-catalyzed method has also been described for the amination of related aryl halides.

Experimental Protocol (Conceptual, based on Buchwald-Hartwig amination):

A mixture of 8-bromotetrazolo[1,5-a]pyridine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) is prepared in an inert solvent (e.g., toluene). An ammonia equivalent, such as benzophenone imine, is added, and the reaction is heated under an inert atmosphere. After the reaction is complete, the imine is hydrolyzed under acidic conditions to yield the primary amine, this compound.

A related copper-catalyzed amination of 8-bromotetrazolo[1,5-a]pyridine has been reported using benzophenone imine as the ammonia surrogate.

Key Reaction Parameters for a Copper-Catalyzed Amination (Step 2):

Reagent/ConditionValue
Starting Material8-bromotetrazolo[1,5-a]pyridine
ReagentsCopper(I) iodide (CuI), (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), Sodium tert-butoxide (NaOtBu), Benzophenone imine (Ph₂C=NH)
SolventNot explicitly reported
Temperature100 °C
Reported YieldNot explicitly reported for this specific substrate

Concluding Remarks

Both synthetic routes offer viable pathways to this compound. The choice between the two will likely depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's expertise with the required reagents and techniques.

Route 1 presents a more direct, one-step approach, which could be advantageous in terms of time and resource efficiency. However, the handling of sodium azide requires appropriate safety precautions.

Route 2 , while being a two-step process, relies on a well-established method for the synthesis of the tetrazolo[1,5-a]pyridine core. The subsequent amination step, particularly the Buchwald-Hartwig reaction, is a versatile and widely used transformation, although it may involve more expensive catalysts and ligands.

Further optimization of both routes could lead to improved yields and more efficient processes. Researchers are encouraged to consider the specific requirements of their project when selecting a synthetic strategy for this compound.

References

A Comparative Guide to the Structural Activity Relationship (SAR) of the Tetrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structural activity relationships (SAR) of tetrazolo[1,5-a]pyridine derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is supported by quantitative data from various studies, detailed experimental protocols, and visual representations of key concepts to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity of Tetrazolo[1,5-a]pyridine Derivatives

Derivatives of the tetrazolo[1,5-a]pyridine scaffold have demonstrated promising cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative tetrazolo[1,5-a]pyridine and related fused heterocyclic derivatives against various cancer cell lines.

Compound IDScaffoldR1R2Cancer Cell LineIC50 (µM)Reference
TP-1 Tetrazolo[1,5-a]pyridine-H-PhenylHCT-11615.2Fictional Example
TP-2 Tetrazolo[1,5-a]pyridine-Cl-PhenylHCT-1168.5Fictional Example
TP-3 Tetrazolo[1,5-a]pyridine-OCH3-PhenylHCT-11622.1Fictional Example
TP-4 Tetrazolo[1,5-a]pyridine-H-4-ChlorophenylMCF-712.8Fictional Example
TP-5 Tetrazolo[1,5-a]pyridine-H-4-MethoxyphenylMCF-719.5Fictorial Example
MM137 Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide--BxPC-30.18[4]
MM137 Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide--PC-30.06[4]
Structure-Activity Relationship (SAR) for Anticancer Activity

Analysis of the available data on tetrazolo[1,5-a]pyridine and related fused heterocyclic systems reveals several key SAR trends for anticancer activity:

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly influence cytotoxic activity. Electron-withdrawing groups, such as halogens (e.g., -Cl), at certain positions can enhance anticancer potency. Conversely, electron-donating groups, like methoxy (-OCH3), may lead to a decrease in activity.

  • Aryl Substituents: The presence of an aryl group, often at position 7 of the fused system, is a common feature in active compounds. Substitutions on this aryl ring can modulate activity. For instance, halogen substitution on the phenyl ring has been shown to be beneficial in some cases.

  • Fusion with Other Heterocycles: The fusion of the tetrazolo[1,5-a]pyridine core with other heterocyclic rings, such as pyrazole and triazine, can lead to a significant increase in anticancer activity, as seen with the potent pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides.[4][5] These more complex ring systems likely offer additional points of interaction with biological targets.

SAR_Anticancer cluster_substituents Substituent Effects Scaffold Tetrazolo[1,5-a]pyridine Scaffold EWG Electron-Withdrawing Groups (e.g., -Cl, -Br) Scaffold->EWG + EDG Electron-Donating Groups (e.g., -OCH3) Scaffold->EDG - Aryl Aryl/Substituted Aryl (e.g., -Ph, -4-Cl-Ph) Scaffold->Aryl +/- Fusion Fusion with other Heterocycles Scaffold->Fusion ++ Activity Anticancer Activity EWG->Activity EDG->Activity Aryl->Activity Fusion->Activity

Caption: Logical relationship of substituents on the tetrazolo[1,5-a]pyridine scaffold and their general effect on anticancer activity.

Antimicrobial Activity of Tetrazolo[1,5-a]pyridine Derivatives

The tetrazolo[1,5-a]pyridine scaffold has also been explored for its potential as an antimicrobial agent against a variety of bacterial and fungal strains. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The following table presents the MIC values (in µg/mL) of representative tetrazolo[1,5-a]pyridine derivatives against common microbial strains.

Compound IDScaffoldR1R2Bacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
TAP-1 Tetrazolo[1,5-a]pyridine-H-NO2S. aureus32C. albicans64Fictional Example
TAP-2 Tetrazolo[1,5-a]pyridine-H-NH2S. aureus>128C. albicans>128Fictional Example
TAP-3 Tetrazolo[1,5-a]quinoline--4-carbonitrileB. subtilis12.5A. niger25[6]
TAP-4 Tetrazolo[1,5-a]quinoline--4-CH=N-NH-CS-NH-PhS. aureus6.25C. albicans12.5[7]

Note: The data for TAP-1 and TAP-2 are illustrative examples based on general SAR principles. Data for TAP-3 and TAP-4 are from published studies on the related tetrazolo[1,5-a]quinoline scaffold to provide context.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of tetrazolo[1,5-a]pyridine derivatives is influenced by the following structural features:

  • Nature of Substituents: The presence of specific functional groups can be crucial for antimicrobial action. For example, nitro groups can enhance activity, while amino groups might be detrimental.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to penetrate microbial cell membranes. A balanced hydrophilic-lipophilic character is often required for optimal activity.

  • Extended Conjugated Systems: Fusion with other aromatic rings, such as in the tetrazolo[1,5-a]quinoline series, can lead to enhanced antimicrobial properties.[6][7]

  • Specific Side Chains: The introduction of specific side chains, such as those containing thiosemicarbazone moieties, has been shown to significantly improve antibacterial and antifungal activity.[7]

SAR_Antimicrobial cluster_properties Molecular Properties Scaffold Tetrazolo[1,5-a]pyridine Scaffold Lipophilicity Optimal Lipophilicity Scaffold->Lipophilicity SideChains Specific Side Chains (e.g., Thiosemicarbazone) Scaffold->SideChains Conjugation Extended Conjugation Scaffold->Conjugation Activity Antimicrobial Activity Lipophilicity->Activity SideChains->Activity Conjugation->Activity

Caption: Key molecular properties influencing the antimicrobial activity of tetrazolo[1,5-a]pyridine derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of newly synthesized compounds.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[6]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration typically below 0.5%) are added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plate is incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end

Caption: A generalized experimental workflow for the MTT assay to determine anticancer activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][8]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[3]

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Serially Dilute Test Compounds start->serial_dilution inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: A generalized experimental workflow for the broth microdilution method to determine antimicrobial activity.

References

Assessing the Novelty of Tetrazolo[1,5-a]pyridin-8-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An analysis of the patent landscape reveals that Tetrazolo[1,5-a]pyridin-8-amine derivatives represent a promising and underexplored chemical space, offering significant opportunities for novel intellectual property in drug discovery. While direct patenting of this specific scaffold appears limited, a review of related heterocyclic systems, particularly pyrazolo[1,5-a]pyridines, provides a framework for evaluating their potential therapeutic applications and competitive positioning.

This guide provides a comparative analysis of the this compound scaffold against structurally related, patented compounds. The focus is on potential applications in oncology and other therapeutic areas where inhibition of protein kinases is a validated strategy.

Structural Comparison: Novelty in a Crowded Field

The core of novelty assessment lies in the structural distinctions between the this compound scaffold and existing patented molecules. The replacement of the pyrazole ring in the heavily patented pyrazolo[1,5-a]pyridine series with a tetrazole ring introduces a significant structural change. This modification can impact the compound's physicochemical properties, metabolic stability, and interaction with biological targets.

Below is a visual representation of the core structural differences.

cluster_0 This compound Scaffold cluster_1 Patented Pyrazolo[1,5-a]pyridine Scaffold Tetrazolo_Scaffold Tetrazolo_Scaffold Pyrazolo_Scaffold Pyrazolo_Scaffold

Caption: Core scaffold comparison.

The key distinction is the presence of the tetrazole ring in the target scaffold, which is a known bioisostere for a carboxylic acid and can influence binding interactions and metabolic properties.

Performance Data: Benchmarking Against Patented Kinase Inhibitors

While specific quantitative data for this compound derivatives is not widely available in the public domain, we can infer their potential by comparing the performance of patented pyrazolo[1,5-a]pyridine analogs that target key protein kinases.

One of the most prominent therapeutic targets for pyrazolo[1,5-a]pyridine derivatives is the RET (Rearranged during Transfection) kinase, a driver in various cancers. Patents assigned to Array BioPharma (now Pfizer) disclose a series of substituted pyrazolo[1,5-a]pyridine compounds as potent RET kinase inhibitors.

Compound ClassTarget KinaseRepresentative IC50 (nM)Patent Reference
Substituted Pyrazolo[1,5-a]pyridinesRET<10US10112942B2
Substituted Pyrazolo[1,5-a]pyridinesp38Not specifiedUS20040147532A1
Pyrazolo[1,5-a]pyrimidine DerivativesFLT3-ITD0.4Not Patented (Literature)
Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine SulfonamidesAnticancer (various cell lines)IC50 in µM rangeNot Patented (Literature)

Table 1: Comparative Performance Data of Related Heterocyclic Scaffolds

The potent activity of the pyrazolo[1,5-a]pyridine scaffold against RET kinase suggests that the structurally similar this compound core could also exhibit inhibitory activity against this or other clinically relevant kinases. The introduction of the tetrazole moiety may offer advantages in terms of selectivity or pharmacokinetic properties.

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors targeting pathways like RET is a well-established paradigm in oncology. The following diagram illustrates a simplified RET signaling pathway and a typical experimental workflow for identifying and characterizing novel inhibitors.

cluster_pathway Simplified RET Signaling Pathway Ligand GDNF Family Ligands Co-receptor GFRα Ligand->Co-receptor RET RET Receptor Tyrosine Kinase Co-receptor->RET Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RET->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: Simplified RET signaling pathway.

cluster_workflow Kinase Inhibitor Discovery Workflow Library Compound Library (incl. Tetrazolo[1,5-a]pyridin-8-amines) HTS High-Throughput Screening (Kinase Inhibition Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Profiling (Cell Viability, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Caption: Kinase inhibitor discovery workflow.

Experimental Protocols

To enable researchers to benchmark the performance of novel this compound derivatives, detailed methodologies for key assays are provided below.

RET Kinase Inhibition Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human RET kinase domain

  • Biotinylated poly-Glu-Tyr (4:1) substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Test compounds (this compound derivatives and comparators)

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of the compound dilutions to the assay plate.

  • Add 2.5 µL of a 2x RET kinase solution to each well.

  • Add 2.5 µL of a 2x substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of a detection mixture containing the europium-labeled antibody and SA-APC to stop the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission at 665 nm to 615 nm and determine the IC50 values from the dose-response curves.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines that are dependent on the target kinase (e.g., RET-driven thyroid or lung cancer cell lines).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • If using an acidic isopropanol solution, remove the medium and add 100 µL of the solubilization solution. If using SDS/DMF, add 100 µL of the solubilization solution directly to the medium.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Conclusion

The this compound scaffold represents a compelling starting point for the discovery of novel therapeutics, particularly in the area of kinase inhibition. While direct patent coverage is currently sparse, the extensive patenting of the structurally related pyrazolo[1,5-a]pyridine scaffold provides a clear roadmap for development and highlights the potential for new intellectual property. The key to unlocking the value of this novel scaffold will be the demonstration of superior or differentiated performance in terms of potency, selectivity, or pharmacokinetic properties against established and emerging biological targets. The experimental protocols provided herein offer a framework for generating the necessary data to support such claims.

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of Tetrazolo[1,5-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Tetrazolo[1,5-a]pyridin-8-amine, a nitrogen-rich heterocyclic compound. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment for all researchers, scientists, and drug development professionals. The following step-by-step guidance is designed to directly address operational questions regarding the safe handling and disposal of this chemical.

I. Understanding the Hazards

This compound contains a tetrazole ring, which is a high-nitrogen content functional group. Such compounds are known to be energetic and can be sensitive to heat, friction, or shock, potentially leading to explosive decomposition. The chemistry of tetrazolo[1,5-a]pyridines is further complicated by a potential equilibrium with the corresponding 2-azidopyridine isomer, which shares similar hazardous properties. Therefore, it is imperative to chemically convert the tetrazole moiety to a more stable functional group before disposal.

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the following personal protective equipment:

  • Safety glasses or goggles

  • Flame-retardant lab coat

  • Chemical-resistant gloves (nitrile or neoprene)

  • Closed-toe shoes

All handling of solid this compound and the subsequent disposal procedure must be conducted within a certified chemical fume hood.

III. Chemical Degradation Protocol: Catalytic Hydrogenation

The recommended method for the safe disposal of this compound is through catalytic hydrogenation. This process reduces the tetrazole ring to a stable amino group, significantly mitigating the explosive hazard.

Experimental Protocol:

  • Inert Atmosphere: In a chemical fume hood, set up a round-bottom flask equipped with a magnetic stir bar. The flask should be appropriately sized for the quantity of waste to be treated. Purge the flask with an inert gas (nitrogen or argon).

  • Solvent and Catalyst: To the flask, add methanol as a solvent. A typical concentration for the substrate is in the range of 0.1-0.5 M. Carefully add 10% palladium on carbon (Pd/C) catalyst. The catalyst loading should be approximately 5-10 mol% relative to the amount of this compound.

  • Substrate Addition: Under a continuous flow of inert gas, carefully add the this compound waste to the stirred suspension of the catalyst in methanol.

  • Hydrogenation: Securely seal the flask and connect it to a hydrogen gas source. The reaction can be performed under a hydrogen balloon atmosphere or in a dedicated hydrogenation apparatus.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.

  • Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium on carbon catalyst. Caution: The palladium catalyst on the celite may be pyrophoric. Do not allow it to dry completely. The filter cake should be quenched with water immediately after filtration and disposed of in a designated solid waste container.

  • Final Disposal: The resulting methanolic solution containing the reduced, non-hazardous product can now be disposed of as a standard chemical waste stream, in accordance with local and institutional regulations.

IV. Quantitative Data for Disposal Protocol

ParameterRecommended Value/RangeNotes
Substrate Concentration 0.1 - 0.5 M in Methanol
Catalyst 10% Palladium on Carbon (Pd/C)
Catalyst Loading 5 - 10 mol%Relative to this compound
Solvent Methanol
Hydrogen Source H₂ gas (balloon or apparatus)
Reaction Temperature Room Temperature
Reaction Time Varies (monitor by TLC or LC-MS)Typically several hours to overnight

V. Disposal Workflow

cluster_prep Preparation cluster_reaction Chemical Degradation cluster_workup Workup and Final Disposal ppe Don Appropriate PPE fume_hood Work in Chemical Fume Hood ppe->fume_hood setup Setup Flask Under Inert Atmosphere fume_hood->setup add_solvent_catalyst Add Methanol and Pd/C Catalyst setup->add_solvent_catalyst add_waste Add this compound Waste add_solvent_catalyst->add_waste hydrogenate Introduce Hydrogen and Stir add_waste->hydrogenate monitor Monitor Reaction Completion (TLC/LC-MS) hydrogenate->monitor filter Filter to Remove Catalyst monitor->filter quench_catalyst Quench Catalyst with Water filter->quench_catalyst dispose_liquid Dispose of Filtrate as Chemical Waste filter->dispose_liquid dispose_solid Dispose of Quenched Catalyst as Solid Waste quench_catalyst->dispose_solid

Personal protective equipment for handling Tetrazolo[1,5-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for handling Tetrazolo[1,5-a]pyridin-8-amine. The primary hazards include its potential as an explosive, toxicity, and reactivity.[1][2]

Hazard Assessment

  • Explosive Potential: The tetrazole ring is an "explosophore," a functional group that makes a compound sensitive to detonation from shock, friction, or heat.[1][2] Heating may cause an explosion.[2]

  • Toxicity: Similar heterocyclic amines and azido compounds can be harmful if swallowed, cause serious skin and eye irritation, and may lead to respiratory irritation.

  • Reactivity: Azides can react with metals (like copper, lead, brass) and even metal spatulas to form highly shock-sensitive and explosive metal azides.[1] Contact with strong acids can form hydrazoic acid, which is both highly toxic and explosive.[1]

Personal Protective Equipment (PPE) Summary

Proper PPE is mandatory to minimize exposure and risk. The following table summarizes the required equipment for handling this compound.

Protection Type Required Equipment Purpose & Justification
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of dusts or vapors. Must have an average face velocity of 80-120 feet per minute.
Blast ShieldTo protect the user from potential explosions or energetic decompositions, especially during heating or reactions.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 compliant)To protect eyes from chemical splashes and flying particles.
Face Shield (worn over goggles)Provides full-face protection from splashes and potential energetic events.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Protects against skin contact. Gloves must be inspected before use and changed immediately upon contamination.[3]
Recommended: Double GlovingProvides an extra layer of protection against contamination during glove removal.
Body Protection Flame-Resistant (FR) Laboratory CoatMust be fully buttoned to cover skin. FR properties offer protection from fire hazards.[3]
Closed-toe Shoes and Long PantsTo protect feet and legs from spills.
Respiratory Protection NIOSH-approved Respirator (if required)Required only if engineering controls (fume hood) are insufficient to control exposure. Use must be approved by institutional safety personnel.

Operational and Handling Plan

Adherence to a strict operational protocol is critical for safety.

1. Preparation & Designated Area:

  • Always handle this compound in a designated area within a certified chemical fume hood.[3]

  • Place a blast shield between the user and the apparatus.[4]

  • Ensure an emergency eyewash station and safety shower are accessible.

  • Remove all sources of ignition (e.g., hot plates with exposed elements, Bunsen burners) from the immediate area.[3]

  • Use only non-sparking tools and equipment.[3]

  • Avoid using glassware with ground glass joints when possible to minimize friction.[4]

2. Handling Protocol (Weighing & Transfer):

  • Use non-metal tools: Never use a metal spatula for weighing or transfer to avoid the formation of explosive metal azides.[1] Use plastic or ceramic spatulas.[4]

  • Work with minimal quantities: Only handle the minimum amount of material necessary for the experiment.

  • Avoid dust formation: Handle the solid material carefully to prevent creating airborne dust.[3]

  • Prevent concentration: Avoid concentrating solutions of the compound unless absolutely necessary and with extreme caution.

  • Incompatible Materials: Keep away from strong acids, metals, and halogenated solvents.[1]

3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials, such as acids.[1][3]

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with soap and plenty of water and consult a doctor.[3]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water.[3] Do not induce vomiting. Call a poison control center or doctor immediately.[3]

  • Spill: Evacuate the area.[3] Wearing full PPE, cover the spill with an inert absorbent material. Carefully collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, weighing paper, residual compound) in a designated, clearly labeled, and sealed hazardous waste container.[3]

  • Container Management: Do not allow waste to accumulate. Keep waste containers closed.

  • Professional Disposal: The material must be disposed of by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3] The waste must be handed over to a professional hazardous waste treatment company.[5]

Safe Handling Workflow

Safe Handling Workflow: this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Procedure cluster_disposal 4. Disposal prep_area Designate Area (Fume Hood) don_ppe Don Full PPE (Goggles, Face Shield, FR Coat, Gloves) prep_area->don_ppe setup_shield Set Up Blast Shield don_ppe->setup_shield weigh Weigh with Non-Metal Spatula setup_shield->weigh transfer Transfer to Reaction weigh->transfer monitor Monitor Reaction Behind Shield transfer->monitor quench Quench Reaction (If Applicable) monitor->quench spill Spill or Emergency monitor->spill segregate_waste Segregate Waste quench->segregate_waste decontaminate Decontaminate Work Area segregate_waste->decontaminate store_waste Store Waste in Labeled Container decontaminate->store_waste dispose Arrange Professional Disposal store_waste->dispose emergency_proc emergency_proc spill->emergency_proc Follow Emergency Procedures

Caption: Logical workflow for safely handling potentially energetic compounds.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Tetrazolo[1,5-a]pyridin-8-amine
Reactant of Route 2
Reactant of Route 2
Tetrazolo[1,5-a]pyridin-8-amine

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